molecular formula C4H6O4 B097156 3-Methoxy-3-oxopropanoic acid CAS No. 16695-14-0

3-Methoxy-3-oxopropanoic acid

Cat. No.: B097156
CAS No.: 16695-14-0
M. Wt: 118.09 g/mol
InChI Key: PBVZQAXFSQKDKK-UHFFFAOYSA-N
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Description

3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. This compound is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZQAXFSQKDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347001
Record name 3-Methoxy-3-oxopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-14-0
Record name 3-Methoxy-3-oxopropanoic acid
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Record name 3-methoxy-3-oxopropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Monomethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate, also known as methyl hydrogen malonate, is a mono-ester derivative of malonic acid.[1][2] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical transformations, making it a versatile reagent for the introduction of a carboxymethyl group in the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of monomethyl malonate, detailed experimental protocols for their determination, and its role in synthetic pathways.

Physicochemical Properties

Monomethyl malonate is typically a colorless to pale yellow liquid with a fruity odor, although it can also exist as a solid, suggesting a melting point near ambient temperature.[1][4] It is soluble in polar organic solvents and water.[1][3] A summary of its key physicochemical properties is presented below.

Table 1: General and Physical Properties of Monomethyl Malonate
PropertyValueSource
CAS Number 16695-14-0[1]
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1][4]
Appearance Colorless to pale yellow liquid or solid[1][4]
Boiling Point 232 °C[5]
91-92 °C at 2.5 mmHg[1]
Density 1.128 g/cm³[5]
Refractive Index (n_D^20) 1.428[5]
Flash Point 104 °C[5]
Table 2: Acid-Base and Partitioning Properties of Monomethyl Malonate
PropertyValueSource
pKa (Predicted) 2.83 ± 0.32[4]
logP (Computed) 0.3[6]

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory methodologies and can be adapted for monomethyl malonate.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in monomethyl malonate can be determined by potentiometric titration with a standardized base.

Materials:

  • Monomethyl malonate

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of monomethyl malonate and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

  • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to pinpoint the equivalence point.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.[7]

Materials:

  • Monomethyl malonate

  • n-Octanol (reagent grade)

  • Deionized water

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or GC)

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a stock solution of monomethyl malonate in the pre-saturated water.

  • Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully collect a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of monomethyl malonate in each phase using a suitable and pre-calibrated analytical method.

  • Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Determination of Aqueous Solubility

The solubility of monomethyl malonate in water can be determined by creating a saturated solution and measuring its concentration.

Materials:

  • Monomethyl malonate

  • Deionized water

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter)

  • Analytical method for quantification

Procedure:

  • Add an excess amount of monomethyl malonate to a known volume of deionized water in a sealed container.

  • Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid should be visible.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any suspended solid particles.

  • Accurately dilute the filtered saturated solution with deionized water to a concentration that is within the linear range of the analytical instrument.

  • Determine the concentration of monomethyl malonate in the diluted sample using a calibrated analytical method.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature, typically expressed in g/100 mL or mol/L.

Synthesis and Synthetic Utility

Monomethyl malonate is a versatile intermediate in organic synthesis. A common laboratory-scale synthesis involves the selective monohydrolysis of dimethyl malonate.[8]

Workflow for the Synthesis of Monomethyl Malonate from Dimethyl Malonate

Synthesis_Workflow reagents Dimethyl Malonate Potassium Hydroxide (KOH) Water reaction_vessel Reaction Vessel (Cooled, e.g., 0 °C) reagents->reaction_vessel 1. Add reagents hydrolysis Selective Monohydrolysis reaction_vessel->hydrolysis 2. Stir acidification Acidification (e.g., with HCl) hydrolysis->acidification 3. Quench and acidify extraction Workup: Extraction with Ethyl Acetate acidification->extraction 4. Isolate crude product purification Purification: Distillation under Reduced Pressure extraction->purification 5. Purify product Monomethyl Malonate purification->product Final Product

Caption: A generalized workflow for the synthesis of monomethyl malonate.

Monomethyl malonate is a key precursor in the synthesis of various pharmaceuticals. Its structure allows for further elaboration through reactions at both the carboxylic acid and the ester functionalities. For instance, it is used in the synthesis of 2,4-piperidinedione, an important intermediate for antibacterial and antitumor agents.[9]

Role of Monomethyl Malonate as a Synthetic Intermediate in Drug Development

Drug_Development_Pathway mmm Monomethyl Malonate reaction Chemical Transformation (e.g., Condensation, Alkylation) mmm->reaction reagent Other Reagents (e.g., Amines, Alkyl Halides) reagent->reaction intermediate Advanced Pharmaceutical Intermediate reaction->intermediate Synthesis api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthetic Steps

Caption: Monomethyl malonate as a key starting material in pharmaceutical synthesis.

Conclusion

Monomethyl malonate is a valuable chemical entity with well-defined physicochemical properties that make it a versatile tool in organic synthesis. This guide provides a detailed summary of these properties, standardized protocols for their experimental determination, and an overview of its synthetic applications, particularly in the realm of drug development. The information presented herein is intended to be a valuable resource for researchers and scientists working with this important compound.

References

Spectroscopic Profile of Malonic Acid Monomethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for malonic acid monomethyl ester (also known as methyl hydrogen malonate), a key reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for malonic acid monomethyl ester is C₄H₆O₄, and its molecular weight is 118.09 g/mol . The spectroscopic data presented below are consistent with its chemical structure: a three-carbon chain with a carboxylic acid group at one terminus and a methyl ester at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of malonic acid monomethyl ester provide distinct signals corresponding to the different chemical environments of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Singlet3H-OCH₃
~3.40Singlet2H-CH₂-
~11.5 (broad)Singlet1H-COOH

Table 2: ¹³C NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic Acid)
~167C=O (Ester)
~52-OCH₃
~41-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of malonic acid monomethyl ester is characterized by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ester, as well as the O-H stretch of the carboxylic acid.

Table 3: Key IR Absorption Bands for Malonic Acid Monomethyl Ester

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~1740StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic Acid)
~1200StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Malonic Acid Monomethyl Ester

m/zInterpretation
118[M]⁺ (Molecular Ion)
101[M - OH]⁺
87[M - OCH₃]⁺
74[M - COOH]⁺ or [CH₂(CO)OCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of malonic acid monomethyl ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of liquid malonic acid monomethyl ester between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: For analysis by GC-MS, the carboxylic acid group of malonic acid monomethyl ester is often derivatized (e.g., by silylation) to increase its volatility.

  • Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Mass Analysis: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like malonic acid monomethyl ester.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Structural_Connectivity Structural Connectivity (¹H, ¹³C NMR) NMR->Structural_Connectivity IR IR Functional_Groups Functional Groups (IR) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Formula (MS) MS->Molecular_Weight Structure_Elucidation Structure Elucidation Structural_Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation Sample Sample Sample->NMR Sample->IR Sample->MS

Caption: A logical workflow for the structural elucidation of an organic compound.

3-Methoxy-3-oxopropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-oxopropanoic acid, also widely known as monomethyl malonate or methyl hydrogen malonate, is a versatile reagent in organic synthesis. While the specific historical moment of its initial discovery is not well-documented, its history is intrinsically linked to the development of malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides an in-depth overview of this compound, including its historical context, physicochemical properties, modern synthetic protocols, and its role as a synthetic building block.

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not clearly attributable to a single individual or date in the historical literature. Its emergence is deeply rooted in the broader history of malonic acid and its esters, which became foundational in organic synthesis in the late 19th century. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes.

The subsequent development of the malonic ester synthesis, a reaction that utilizes dialkyl malonates to form substituted carboxylic acids, provided the chemical context for the preparation and use of monoesters like this compound. These monoesters offered an alternative synthetic strategy, allowing for more nuanced applications in the construction of complex organic molecules. Early research on malonic acid derivatives was extensive, and the preparation of its various esters, including the monomethyl ester, was a logical extension of this work. Today, this compound is a commercially available and widely used reagent in both academic and industrial research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₆O₄[3]
Molecular Weight 118.09 g/mol [3]
CAS Number 16695-14-0[3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 232 °C[4]
Flash Point 104 °C[4]
Density 1.128 g/cm³[4]
Solubility Soluble in water and polar organic solvents[3]
IUPAC Name This compound
Synonyms Monomethyl malonate, Methyl hydrogen malonate, (Methoxycarbonyl)acetic acid[2][5]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. A common and practical approach involves the selective monohydrolysis of dimethyl malonate.

Selective Monohydrolysis of Dimethyl Malonate

This method provides high yields of monomethyl malonate and is environmentally benign.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 equivalent) in a mixture of water and a co-solvent such as acetonitrile.

  • Base Addition: Cool the solution in an ice-water bath. Slowly add a solution of an appropriate base (e.g., sodium hydroxide, 1.0 equivalent) dropwise while maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-5 °C) for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product DimethylMalonate Dimethyl Malonate ReactionVessel Reaction Vessel (0-5 °C) DimethylMalonate->ReactionVessel Base Base (e.g., NaOH) Base->ReactionVessel Solvent Water/Acetonitrile Solvent->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification 1. Stir 2. Monitor Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Drying & Distillation Extraction->Purification FinalProduct This compound Purification->FinalProduct

Fig. 1: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[3] Its utility stems from the presence of both a carboxylic acid and an ester functional group, allowing for selective reactions.

For instance, it is used in the synthesis of various pharmaceutical intermediates. One notable application is in the synthesis of 2,4-piperidinedione (B57204) derivatives, which are important precursors for drugs like Alosetron Hydrochloride, a 5-HT3 receptor antagonist.[6] It is also employed in the synthesis of intermediates for antiviral drugs such as Boceprevir.[6]

The general reactivity pattern involves the activation of the carboxylic acid group for amide or ester formation, or the use of the α-carbon in condensation reactions after deprotonation.

Logical_Relationship MMM 3-Methoxy-3-oxopropanoic acid Activation Activation of Carboxylic Acid MMM->Activation Deprotonation Deprotonation of α-Carbon MMM->Deprotonation AmideCoupling Amide Coupling Activation->AmideCoupling Esterification Esterification Activation->Esterification PharmaInt Pharmaceutical Intermediates AmideCoupling->PharmaInt Esterification->PharmaInt Condensation Condensation Reactions Deprotonation->Condensation Condensation->PharmaInt

Fig. 2: Reactivity and applications of this compound.

Biological Role and Toxicology

This compound is not known to have a direct, significant biological role itself. Its relevance in a biological context is primarily through its hydrolysis to malonate. Malonate is a well-known classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the citric acid cycle.[7] Therefore, in biological systems, the effects of this compound would likely be mediated by its conversion to malonate.

Toxicological data for this compound is limited. It is considered to be a low-hazard chemical, though it may cause irritation to the eyes, skin, and respiratory system.[4] Standard laboratory safety precautions should be observed when handling this compound.

Conclusion

This compound, a monoester of malonic acid, is a synthetically important molecule with a history intertwined with the development of classical organic reactions. While its specific "discovery" is not a singular event, its utility as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Theoretical Conformational Analysis of 3-Methoxy-3-oxopropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational landscape of 3-methoxy-3-oxopropanoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental or computational studies on this specific molecule, this guide leverages detailed theoretical analyses of its close structural analog, dimethyl malonate, to predict its conformational preferences, rotational energy barriers, and stable geometries. This document outlines the pertinent quantum mechanical methodologies, presents the extrapolated quantitative data in a structured format, and offers a logical workflow for future computational investigations.

Introduction

This compound, also known as monomethyl malonate, possesses a flexible backbone characterized by several rotatable single bonds. The overall three-dimensional shape, or conformation, of this molecule is critical in determining its physicochemical properties and its interactions with biological targets. Understanding the relative energies of different conformers and the barriers to their interconversion is paramount for rational drug design and development.

Due to a lack of specific theoretical studies on this compound, this guide draws upon a comprehensive computational study of dimethyl malonate. The conformational behavior of dimethyl malonate, which features two methyl ester groups, provides a robust model for predicting the behavior of this compound, which has one methyl ester and one carboxylic acid group.

Theoretical Methodology

The conformational analysis of small organic molecules like this compound is typically performed using a variety of quantum mechanical methods. These methods are chosen to provide a balance between computational cost and accuracy.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods and Density Functional Theory (DFT) are the primary tools for accurate conformational analysis.

  • Hartree-Fock (HF): While a foundational ab initio method, HF theory does not account for electron correlation and is generally less accurate for predicting subtle conformational energy differences.

  • Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation and offer a higher level of accuracy than HF. MP2 is a common choice for conformational studies.[1]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, have become widely used due to their excellent balance of accuracy and computational efficiency. They include effects of electron correlation at a lower computational cost than traditional ab initio methods.[1]

Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets are commonly employed:

  • 6-31G(d) or 6-31G : A split-valence basis set with polarization functions on heavy atoms, suitable for initial geometry optimizations.

  • 6-31+G(d,p) or 6-31++G : These include diffuse functions to better describe non-covalent interactions and polarization functions on both heavy atoms and hydrogens, leading to more accurate energy calculations.[1]

Computational Workflow

A typical computational workflow for conformational analysis involves:

  • Conformational Search: Identifying all possible low-energy conformers by systematically rotating around the key dihedral angles.

  • Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minimum on the potential energy surface.

  • Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: Performing higher-level single-point energy calculations on the optimized geometries to obtain more accurate relative energies.

  • Transition State Search: Locating the transition state structures that connect the different conformers to determine the rotational energy barriers.

Predicted Conformational Landscape of this compound

Based on the theoretical studies of dimethyl malonate, this compound is predicted to have two primary low-energy conformers. These arise from the relative orientations of the methoxycarbonyl and carboxylic acid groups.

The key dihedral angles that define the conformation are:

  • τ1 (O=C-C-C=O): The torsion angle between the two carbonyl groups.

  • τ2 (C-C-O-CH3): The torsion angle of the methoxy (B1213986) group.

  • τ3 (C-C-O-H): The torsion angle of the hydroxyl group of the carboxylic acid.

The most stable conformers of dimethyl malonate were found to have the methyl ester moieties in a cis (C-O) configuration.[1] Extrapolating from this, the analogous conformers for this compound are expected to be the most stable.

The two predicted dominant conformers are:

  • Conformer I (C1 symmetry, gauche): This conformer is predicted to be the global minimum.[1] It is characterized by a gauche relationship between the two carbonyl groups.

  • Conformer II (C2-like symmetry): This conformer has the two carbonyl groups in a more symmetric, crossed orientation.[1]

The interconversion between these conformers is expected to have a low energy barrier, likely less than 2 kJ/mol.[1] This suggests that at room temperature, this compound will exist as a dynamic equilibrium of these conformers.

Quantitative Data

The following table summarizes the predicted relative energies of the most stable conformers of this compound, extrapolated from the computational data for dimethyl malonate.

ConformerPoint GroupPredicted Relative Energy (kJ/mol)
I (gauche) C10.00
II (crossed) C2-like~0.5 - 1.0

Note: These values are estimations based on the analogous dimethyl malonate system and may vary depending on the level of theory and basis set used in a direct computational study.

Visualizations

Logical Relationship of Conformers

The following diagram illustrates the relationship between the predicted low-energy conformers of this compound and the computational methods used to study them.

G Conformational Analysis Workflow for this compound cluster_methods Computational Methods cluster_conformers Predicted Conformers cluster_analysis Analysis DFT DFT (e.g., B3LYP) Conformer_I Conformer I (gauche, C1) DFT->Conformer_I Conformer_II Conformer II (crossed, C2-like) DFT->Conformer_II MP2 MP2 MP2->Conformer_I MP2->Conformer_II BasisSet Basis Set (e.g., 6-31++G**) BasisSet->DFT BasisSet->MP2 Rel_Energy Relative Energies Conformer_I->Rel_Energy Rot_Barrier Rotational Barriers Conformer_I->Rot_Barrier Conformer_II->Rel_Energy Conformer_II->Rot_Barrier

Conformational analysis workflow.

Conclusion

This technical guide provides a detailed theoretical overview of the conformational properties of this compound, based on high-level computational studies of its close analog, dimethyl malonate. The molecule is predicted to exist predominantly in two low-energy conformations, a gauche (C1) and a crossed (C2-like) form, with a low barrier to interconversion. The provided methodologies and extrapolated data serve as a valuable resource for researchers in drug discovery and computational chemistry, offering a solid foundation for future, more specific theoretical and experimental investigations into this important molecule.

References

3-Methoxy-3-oxopropanoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-3-oxopropanoic acid, a versatile reagent in organic synthesis. Also known by synonyms such as Monomethyl Malonate and Methyl Hydrogen Malonate, this compound serves as a critical building block in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis and purification, and outlines its key chemical reactions. A detailed experimental protocol for a representative synthetic application is provided, alongside a workflow diagram for clarity. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Core Data and Properties

This compound is a dicarboxylic acid monoester.[1] Its unique structure, containing both a carboxylic acid and an ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules.[2]

PropertyValueReference
CAS Number 16695-14-0[3]
Molecular Formula C4H6O4[3]
Molecular Weight 118.09 g/mol
IUPAC Name This compound
Appearance Colorless to light yellow clear liquid
Boiling Point 232.1 °C
Density ~1.3 g/cm³
Purity >95.0% (T)(qNMR)

Synthesis and Purification

The industrial synthesis of this compound often involves the selective monohydrolysis of dimethyl malonate. This method is environmentally benign, utilizing water as the primary solvent with a small amount of a volatile co-solvent, and employs inexpensive reagents.[4]

Experimental Protocol: Synthesis from Dimethyl Malonate

This protocol is adapted from a general procedure for the synthesis of monomethyl malonate from dimethyl malonate.

Materials:

  • Dimethyl malonate

  • Acetonitrile

  • Water

  • 12M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • 1 L single neck flask with magnetic stirrer

  • Ice water bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 1 L single neck flask equipped with a magnetic stirrer, dissolve 158.33 g (1.2 mol) of dimethyl malonate in 10 µL of acetonitrile.

  • Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice water bath.

  • Add 100 mL of water to the mixture and continue stirring for 30 minutes.

  • Once the reaction is complete, acidify the reaction mixture with 150 mL of aqueous 12M HCl in an ice water bath and subsequently saturate with NaCl.

  • Using a 1 L separatory funnel, extract the acidified mixture with five 500 mL portions of ethyl acetate.

  • Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl.

  • Dry the ethyl acetate extract with approximately 100 g of anhydrous sodium sulfate.

  • After removing the desiccant by gravity filtration, concentrate the ethyl acetate solution using a rotary evaporator.

  • Carry out distillation at 2.5 mmHg under reduced pressure and collect the fraction with a boiling point of 91-92 °C to yield monomethyl malonate as a colorless oil.

Expected Yield: Approximately 114.77 g (81%), potentially containing minor impurities of dimethyl malonate and malonic acid.

Purification

For pharmaceutical applications requiring high purity, distillation is the preferred method for large-scale purification. The significant difference in boiling points between dimethyl malonate, monomethyl malonate, and malonic acid allows for efficient separation. Further purification to achieve near 100% purity can be accomplished through techniques such as recrystallization, treatment with activated carbon, or ion exchange chromatography.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in the production of pharmaceuticals and agrochemicals.[5] Its reactivity is centered around the carboxylic acid, the ester, and the acidic α-hydrogen.

Key Reactions:

  • Esterification and Transesterification: The carboxylic acid and ester groups can undergo further esterification or transesterification reactions.[5]

  • Condensation Reactions: It participates in condensation reactions to form a wide range of compounds.[5]

  • Alkylation: The α-hydrogen is acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in reactions with alkyl halides to produce mono- or di-alkylated products.

  • Oxidation and Reduction: The compound can be oxidized to corresponding carboxylic acids or ketones, or reduced to alcohols using appropriate reagents.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of 2,4-piperidinedione, a precursor for drugs like Alosetron Hydrochloride, which is used to treat irritable bowel syndrome (IBS).[6] It is also utilized in the synthesis of an intermediate for Boceprevir, a Hepatitis C drug.[6]

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using this compound, based on a condensation reaction.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation Condensation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Cyclization and Decarboxylation A This compound F Reaction Mixture in Dichloromethane A->F B Amine Hydrochloride Derivative B->F C Dichloromethane (Solvent) C->F D Triethylamine (Binding Agent) D->F E Dicyclohexylcarbodiimide (Dehydrating Agent) E->F G Formation of Acylated Intermediate F->G Stirring at controlled temperature H Reaction Quenching G->H I Extraction and Washing H->I J Drying and Solvent Removal I->J K Purification (e.g., Chromatography) J->K L Purified Intermediate K->L M Cyclization Reaction L->M N Decarboxylation M->N O Final Product (e.g., 2,4-piperidinedione) N->O

Caption: Synthetic workflow for a pharmaceutical intermediate.

Biological Relevance

While the specific biological activities of this compound are not extensively documented, its structural similarity to malonic acid suggests potential interactions with biological systems. Malonate is a well-known competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme crucial for the citric acid cycle and electron transport chain.[7] Ester derivatives of malonate have been explored as prodrugs to enhance intracellular delivery and protect against cardiac ischemia-reperfusion injury by targeting mitochondrial succinate dehydrogenase.[8] The derivatives of this compound, due to the presence of methoxy (B1213986) and ketone groups, could potentially exhibit bioactivity and may serve as substrates for various enzymes, thereby influencing metabolic pathways.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For a complete safety profile, refer to the Material Safety Data Sheet (MSDS) from the supplier.[3]

References

Navigating the Solubility Landscape of Monomethyl Malonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Monomethyl Malonate

Monomethyl malonate (also known as methyl hydrogen malonate) is an organic compound with the chemical formula C₄H₆O₄. It is the mono-ester of malonic acid and methanol. Structurally, it possesses both a carboxylic acid and a methyl ester functional group, rendering it a versatile building block in organic synthesis. Its utility is prominent in the preparation of a variety of compounds, including pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is paramount for optimizing reaction yields, developing effective purification strategies, and designing crystallization processes.

Physical and Chemical Properties

PropertyValueReference
CAS Number 16695-14-0[1]
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 91-92 °C at 2.5 mmHg[4]

Solubility in Organic Solvents

A thorough review of scientific databases and literature indicates a notable scarcity of specific quantitative solubility data for monomethyl malonate in organic solvents. However, its chemical structure, featuring both a polar carboxylic acid group and a moderately polar ester group, suggests its miscibility with a range of polar organic solvents. The principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.

Qualitative Solubility Data

Based on available chemical information and the solubility of structurally similar compounds, a qualitative assessment of monomethyl malonate's solubility is presented below. It is crucial to note that these are general predictions and should be confirmed experimentally for specific applications.

SolventSolvent TypeExpected SolubilityRationale
Methanol Polar ProticSolubleCapable of hydrogen bonding with the carboxylic acid and ester groups.
Ethanol Polar ProticSolubleSimilar to methanol, it can engage in hydrogen bonding.
Acetone Polar AproticSolubleThe polar carbonyl group can interact with the polar groups of monomethyl malonate.
Ethyl Acetate (B1210297) Moderately PolarSolubleStructural similarities (ester functionality) and moderate polarity favor solubility.
Dichloromethane Polar AproticSolubleA common solvent for a wide range of organic compounds, including those with moderate polarity.
Acetonitrile (B52724) Polar AproticSolubleIts polar nature makes it a suitable solvent for polar and moderately polar solutes.
Toluene (B28343) Nonpolar AromaticSparingly SolubleThe nonpolar nature of toluene makes it a less favorable solvent.
Hexane Nonpolar AliphaticInsolubleThe significant difference in polarity suggests very low solubility.

Experimental Protocols

Given the lack of publicly available quantitative data, this section provides detailed experimental protocols for the synthesis of monomethyl malonate and a general procedure for determining its solubility in various organic solvents.

Synthesis of Monomethyl Malonate from Dimethyl Malonate[4]

This protocol describes the selective monohydrolysis of dimethyl malonate to yield monomethyl malonate.

Materials:

  • Dimethyl malonate

  • Acetonitrile

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl), 12M

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • 1 L single-neck flask

  • Ice water bath

  • Dispensing funnel

  • Rotary evaporator

Procedure:

  • To a 1 L single-neck flask equipped with a magnetic stirrer, add 158.33 g (1.2 mol) of dimethyl malonate and 10 µL of acetonitrile to dissolve the dimethyl malonate.

  • Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice water bath.

  • Add 100 mL of water to the mixture and continue stirring for 30 minutes.

  • Dropwise, add 240 mL of a 5M aqueous KOH solution (1.2 mol) using a dispensing funnel over 15 minutes.

  • After the addition is complete, continue to stir the reaction mixture for 60 minutes, keeping the flask in the ice water bath.

  • Upon completion of the reaction, acidify the mixture with 150 mL of 12M HCl in an ice water bath and subsequently saturate with NaCl.

  • Transfer the acidified mixture to a 1 L separatory funnel and extract with five 500 mL portions of ethyl acetate.

  • Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl.

  • Dry the ethyl acetate extract with approximately 100 g of anhydrous sodium sulfate.

  • Remove the desiccant by gravity filtration and concentrate the ethyl acetate solution using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure (2.5 mmHg) and collect the fraction with a boiling point of 91-92 °C to obtain monomethyl malonate as a colorless oil.

General Protocol for Determining Liquid-Liquid Solubility

This protocol outlines a general method for determining the solubility of a liquid solute, such as monomethyl malonate, in an organic solvent at a specific temperature.

Materials and Equipment:

  • Monomethyl malonate (solute)

  • Organic solvent of interest

  • Thermostatically controlled water bath or heating block

  • Calibrated analytical balance

  • Vials with sealed caps

  • Vortex mixer or magnetic stirrer

  • Calibrated positive displacement micropipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks

Procedure:

Part A: Preparation of Saturated Solutions

  • Add an excess amount of monomethyl malonate to a series of vials containing a known volume or weight of the organic solvent. An excess is ensured when a separate phase of the solute is visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

  • Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solvent phase remains constant.

Part B: Sample Analysis

  • Once equilibrium is reached, cease agitation and allow the phases to separate completely while maintaining the constant temperature.

  • Carefully withdraw a known volume of the solvent phase (the supernatant) using a pre-calibrated micropipette, ensuring that none of the undissolved solute is transferred.

  • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of monomethyl malonate.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

Part C: Data Calculation

  • Calculate the solubility as the concentration of monomethyl malonate in the saturated solvent phase. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing Workflows

Synthesis of Monomethyl Malonate

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve Dimethyl Malonate in Acetonitrile start->dissolve cool Cool to 0°C dissolve->cool add_water Add Water cool->add_water add_koh Add 5M KOH (aq) dropwise at 0°C add_water->add_koh stir Stir for 60 min at 0°C add_koh->stir acidify Acidify with 12M HCl and Saturate with NaCl stir->acidify extract Extract with Ethyl Acetate (5x) acidify->extract wash Wash with Saturated NaCl extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Distill under Reduced Pressure concentrate->distill product Monomethyl Malonate distill->product

Caption: Workflow for the synthesis of monomethyl malonate.

Experimental Solubility Determination

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start mix Mix excess Monomethyl Malonate with Organic Solvent in vials start->mix thermostat Place in Thermostatically Controlled Environment mix->thermostat agitate Agitate to reach Equilibrium thermostat->agitate separate Allow Phases to Separate agitate->separate sample Sample the Solvent Phase separate->sample dilute Dilute Sample sample->dilute analyze Analyze by GC or HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General workflow for experimental solubility determination.

Conclusion

Monomethyl malonate is a valuable reagent in organic synthesis, and a thorough understanding of its solubility is crucial for its effective use. While this guide confirms its general solubility in polar organic solvents, it also highlights the significant lack of publicly available quantitative solubility data. The provided experimental protocols for both the synthesis of monomethyl malonate and the determination of its solubility are intended to empower researchers to fill this data gap. The generation of precise solubility data will undoubtedly facilitate the development of more efficient and robust chemical processes involving this important synthetic building block.

References

An In-depth Technical Guide to the Safety and Handling of Malonic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for malonic acid monomethyl ester (also known as monomethyl malonate). The following sections detail the hazardous properties, exposure control measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Malonic acid monomethyl ester is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand the associated hazards to implement appropriate safety protocols.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

The following tables summarize the available quantitative data for malonic acid monomethyl ester.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 232 °C at 760 mmHg[1][4]
Density 1.128 - 1.274 g/cm³[1][4]
Flash Point 104 - 103.7 °C[1][4]
pKa 2.83 ± 0.32 (Predicted)[1]

Table 2: Toxicological Data

ParameterValueSpeciesRoute
LD50 (Lethal Dose, 50%) Data not available
LC50 (Lethal Concentration, 50%) Data not available

Table 3: Occupational Exposure Limits

OrganizationLimit
OSHA (PEL) Not established
ACGIH (TLV) Not established
NIOSH (REL) Not established

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls
  • Work with malonic acid monomethyl ester should be conducted in a well-ventilated area.[3]

  • The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes.[3]

    • Do not breathe vapors or mists.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from heat and sources of ignition.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see section 3.2). Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Visualizations

The following diagrams illustrate key safety and handling workflows for malonic acid monomethyl ester.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_emergency In Case of Exposure cluster_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepWorkArea Handling Handle Malonic Acid Monomethyl Ester PrepWorkArea->Handling AvoidContact Avoid Skin/Eye Contact and Inhalation Handling->AvoidContact Exposure Exposure? Handling->Exposure WashHands Wash Hands After Handling AvoidContact->WashHands Storage Store in Cool, Dry, Well-Ventilated Area WashHands->Storage SkinContact Skin Contact Exposure->SkinContact Yes EyeContact Eye Contact Exposure->EyeContact Yes Inhalation Inhalation Exposure->Inhalation Yes Ingestion Ingestion Exposure->Ingestion Yes FirstAid Administer First Aid (See Section 3.4) SkinContact->FirstAid EyeContact->FirstAid Inhalation->FirstAid Ingestion->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention Disposal Dispose of Waste According to Regulations Storage->Disposal

Caption: Workflow for Safe Handling of Malonic Acid Monomethyl Ester.

G cluster_exposure Route of Exposure cluster_response First Aid Response cluster_action Subsequent Action Inhalation Inhalation FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir Skin Skin Contact WashSkin Flush with Water for 15 min Remove Contaminated Clothing Skin->WashSkin Eyes Eye Contact FlushEyes Flush with Water for 15 min Remove Contact Lenses Eyes->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth Give Water/Milk (If Conscious) Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First Aid Procedures for Exposure to Malonic Acid Monomethyl Ester.

References

A Comprehensive Technical Guide to the Chemical Reactivity of Monomethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate (MMM), also known as methyl hydrogen malonate, is a valuable C3 building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for a diverse range of chemical transformations. The presence of an acidic methylene (B1212753) group flanked by two carbonyl functionalities makes it a potent nucleophile in various carbon-carbon bond-forming reactions. This technical guide provides an in-depth review of the chemical reactivity of monomethyl malonate, including its synthesis, key reactions, and applications in the synthesis of pharmaceutically relevant molecules.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of monomethyl malonate is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 232 °C[2]
Density 1.128 g/cm³[2]
pKa 2.83 ± 0.32 (Predicted)[2]
Flash Point 104 °C[2]

Synthesis of Monomethyl Malonate

Monomethyl malonate is typically synthesized via the selective monohydrolysis of dimethyl malonate. A practical and scalable procedure has been developed, offering high yields and purity.[3]

Experimental Protocol: Large-Scale Synthesis of Monomethyl Malonate[3]
  • Reaction Setup: A suitable reaction vessel is charged with dimethyl malonate and a minimal amount of a volatile co-solvent, such as acetonitrile, to ensure homogeneity.

  • Cooling: The mixture is cooled to 0 °C in an ice-water bath.

  • Addition of Base: An aqueous solution of a base, typically potassium hydroxide (B78521) (KOH), is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The stoichiometry is carefully controlled to favor monohydrolysis.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2.

  • Extraction: The aqueous layer is saturated with sodium chloride and extracted multiple times with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure monomethyl malonate.

A representative workflow for the synthesis is depicted below:

G DimethylMalonate Dimethyl Malonate Reaction Monohydrolysis DimethylMalonate->Reaction 1. Co-solvent 2. 0 °C KOH KOH (aq) KOH->Reaction Acid HCl (aq) Acidification Acidification Acid->Acidification Extraction Extraction (Ethyl Acetate) Purification Vacuum Distillation Extraction->Purification MMM Monomethyl Malonate Purification->MMM Reaction->Acidification Acidification->Extraction

Caption: Synthesis workflow of monomethyl malonate.

Chemical Reactivity

The reactivity of monomethyl malonate is dominated by the acidic proton of the methylene group and the distinct functionalities of the carboxylic acid and ester groups. This allows for a variety of selective transformations.

Alkylation

The methylene protons of monomethyl malonate are sufficiently acidic to be deprotonated by a suitable base, forming a stable enolate. This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, leading to the formation of α-substituted monomethyl malonates. The choice of base and reaction conditions is critical to control mono- versus di-alkylation.[4]

General Reaction Scheme:

G MMM Monomethyl Malonate Enolate Enolate MMM->Enolate + Base Base Base->Enolate Product α-Alkyl Monomethyl Malonate Enolate->Product + RX R-X RX->Product Salt Salt

Caption: General scheme for the alkylation of monomethyl malonate.

Quantitative Data for Alkylation of Malonate Derivatives:

SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
Diphenylmethyl tert-butyl α-halomalonateVarious alkyl halidesSolid KOHToluene (B28343)-40up to 99[5]
2,2-Diphenylethyl tert-butyl α-methylmalonateBenzyl halides50% aq. KOHToluene-4090-99[6]
2,2-Diphenylethyl tert-butyl α-methylmalonateAllylic halides50% aq. KOHToluene-4070-99[6]
Diethyl malonate6-chlorohexaneK₂CO₃CyclohexaneReflux78[7]
Diethyl malonate6-bromohexaneK₂CO₃CyclohexaneReflux78[7]

Experimental Protocol: Enantioselective Alkylation of a Malonate Derivative [6]

  • Reaction Setup: To a solution of the malonate substrate (e.g., 2,2-diphenylethyl tert-butyl α-methylmalonate) and a phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) in toluene at room temperature, the alkylating agent (e.g., p-chlorobenzyl bromide) is added.

  • Cooling and Base Addition: The reaction mixture is cooled to the desired low temperature (e.g., -40 °C). A 50% w/v aqueous solution of potassium hydroxide is then added.

  • Reaction Progress: The mixture is stirred vigorously until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction is quenched and diluted with ethyl acetate. The organic layer is washed with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.

Acylation

The enolate of monomethyl malonate can also be acylated using acylating agents such as acid chlorides or anhydrides. This reaction provides access to β-keto esters, which are valuable synthetic intermediates. The use of the potassium salt of monomethyl malonate is often preferred in these reactions.

General Reaction Scheme:

G MMM_K_salt Potassium Monomethyl Malonate Product β-Keto Ester Derivative MMM_K_salt->Product + AcylChloride R-COCl AcylChloride->Product KCl KCl

Caption: General scheme for the acylation of monomethyl malonate.

Experimental Protocol: Acylation of Monomethyl Malonate Potassium Salt [8]

  • Reactant Preparation: A solution of monomethyl malonate potassium salt is prepared in an appropriate aprotic solvent (e.g., THF, DCM).

  • Acylation: The acylating agent (e.g., cyclobutylacetyl chloride) is added to the solution, often in the presence of an activator and magnesium chloride.

  • Reaction Conditions: The reaction is typically carried out at room temperature for a specified period (e.g., 10-12 hours).

  • Work-up and Purification: The reaction mixture is worked up by quenching, extraction, and subsequent purification steps to isolate the desired β-keto ester derivative.

Knoevenagel Condensation

Monomethyl malonate can undergo a Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. This reaction involves the formation of a new carbon-carbon double bond and is a key method for synthesizing α,β-unsaturated compounds.[9]

Reaction Mechanism:

G cluster_1 Enolate Formation cluster_2 Nucleophilic Addition cluster_3 Dehydration MMM Monomethyl Malonate Enolate Enolate MMM->Enolate + Base Base Intermediate Aldol-type Intermediate Enolate->Intermediate + Aldehyde Aldehyde/ Ketone Product α,β-Unsaturated Product Intermediate->Product Water H₂O

Caption: Mechanism of the Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation of Malonates:

AldehydeMalonateCatalystSolventYield (%)Reference
4-NitrobenzaldehydeThiazolidine-2,4-dionePyrrolidine-77[10]
4-MethoxybenzaldehydeThiazolidine-2,4-dionePyrrolidine-100[10]
SyringaldehydeMalonic AcidPiperidineWater-[11]
BenzaldehydesMalonic AcidAmmonium (B1175870) BicarbonateSolvent-freeGood to Excellent[11]

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde [11]

  • Reactant Mixture: An aromatic aldehyde (e.g., syringaldehyde) and monomethyl malonate are mixed.

  • Catalyst Addition: A catalytic amount of a weak base (e.g., piperidine or ammonium bicarbonate) is added.

  • Reaction Conditions: The reaction can be carried out under solvent-free conditions or in a suitable solvent (e.g., water, ethanol) with heating.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Michael Addition

The enolate of monomethyl malonate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.[12]

General Reaction Scheme:

G MMM_Enolate Monomethyl Malonate Enolate Product Michael Adduct MMM_Enolate->Product + Enone α,β-Unsaturated Ketone/Ester Enone->Product

Caption: General scheme of a Michael addition with monomethyl malonate.

Quantitative Data for Michael Addition of Malonates:

Michael AcceptorMalonate DonorCatalystYield (%)ee (%)Reference
Cinnamones/ChalconesDiethyl Malonate1,2-Diphenylethanediamine61-9965->99[13]
β-Trifluoromethyl EnonesMalonatesTertiary amine-thioureasHighup to 95[14]

Experimental Protocol: Enantioselective Michael Addition [13]

  • Reaction Setup: A mixture of the α,β-unsaturated ketone, the malonate donor, and an organocatalyst (e.g., 1,2-diphenylethanediamine) is prepared in a suitable solvent.

  • Reaction Conditions: The reaction is stirred at a specific temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified by column chromatography to yield the enantioenriched Michael adduct.

Decarboxylation

Substituted monomethyl malonates can undergo decarboxylation upon heating, typically after hydrolysis of the methyl ester to the corresponding dicarboxylic acid. This reaction proceeds through a cyclic transition state and results in the formation of a substituted acetic acid.[15]

Reaction Mechanism:

G SubstitutedMalonicAcid Substituted Malonic Acid (from MMM derivative) TransitionState 6-membered Cyclic Transition State SubstitutedMalonicAcid->TransitionState Heating Δ Enol Enol Intermediate TransitionState->Enol CO2 CO₂ CarboxylicAcid Substituted Acetic Acid Enol->CarboxylicAcid Tautomerization

Caption: Mechanism of decarboxylation of a substituted malonic acid.

Applications in Drug Development

Monomethyl malonate and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. For instance, it is used in the synthesis of 2,4-piperidinedione, a core structure in antibacterial and antitumor agents.[8] It is also a key component in the synthesis of an intermediate for Boceprevir, a drug used in the treatment of hepatitis C.[8]

Conclusion

Monomethyl malonate is a versatile and highly reactive molecule that serves as a cornerstone in modern organic synthesis. Its ability to undergo a wide range of transformations, including alkylation, acylation, Knoevenagel condensation, Michael addition, and decarboxylation, makes it an invaluable tool for the construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the rich chemistry of monomethyl malonate in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis Using 3-Methoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids. This process typically involves the alkylation of a malonic acid ester, followed by hydrolysis and decarboxylation. 3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate or methyl hydrogen malonate, is a valuable reagent in this synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective reactions and makes it a key building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3] The active methylene (B1212753) group is readily deprotonated by a suitable base to form a stable carbanion, or enolate, which is central to alkylation and acylation reactions.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in malonic ester synthesis.

Reaction Mechanism and Workflow

The malonic ester synthesis using this compound proceeds through several key steps: deprotonation, alkylation, and finally, hydrolysis and decarboxylation.

Signaling Pathway Diagram

MalonicEsterSynthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A This compound C Enolate Intermediate A->C Deprotonation B Base (e.g., NaH, NaOEt) B->C E Alkylated Intermediate C->E SN2 Reaction D Alkyl Halide (R-X) D->E G Substituted Acetic Acid E->G Hydrolysis & Decarboxylation F Acid/Base & Heat F->G H CO2 + Methanol G->H Byproducts

Caption: General mechanism of malonic ester synthesis.

Experimental Workflow Diagram

ExperimentalWorkflow start Start deprotonation 1. Deprotonation (Base Addition) start->deprotonation alkylation 2. Alkylation (Alkyl Halide Addition) deprotonation->alkylation workup1 3. Quenching & Extraction alkylation->workup1 hydrolysis 4. Hydrolysis (Acid/Base) workup1->hydrolysis decarboxylation 5. Decarboxylation (Heating) hydrolysis->decarboxylation workup2 6. Final Workup & Purification decarboxylation->workup2 product Final Product (Substituted Acetic Acid) workup2->product

Caption: A typical experimental workflow.

Experimental Protocols

The following are generalized protocols for the synthesis of mono- and di-substituted acetic acids using this compound. Researchers should optimize these protocols based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of a Mono-substituted Acetic Acid

This protocol outlines the synthesis of a mono-alkylated acetic acid.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))

  • Alkyl halide (R-X)

  • Aqueous acid (e.g., HCl, H₂SO₄)

  • Aqueous base (e.g., NaOH, KOH)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄, Na₂SO₄)

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add a 6 M aqueous solution of HCl or H₂SO₄. Heat the mixture to reflux for 4-8 hours. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting malonic acid derivative.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate in vacuo. The final product can be purified by distillation or recrystallization.

Protocol 2: Synthesis of a Di-substituted Acetic Acid

This protocol is for the synthesis of a di-alkylated acetic acid.

Procedure:

  • First Alkylation: Follow steps 1 and 2 from Protocol 1.

  • Second Deprotonation: After the first alkylation is complete, cool the reaction mixture to 0 °C and add a second equivalent of a strong base (e.g., NaH). Stir for 1-2 hours at room temperature.

  • Second Alkylation: Cool the mixture to 0 °C and add the second alkyl halide (1.0-1.2 equivalents). Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up, Hydrolysis, and Decarboxylation: Follow steps 3, 4, and 5 from Protocol 1 to isolate and purify the final di-substituted acetic acid.

Data Presentation

The following tables summarize representative quantitative data for malonic ester synthesis. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Table 1: Representative Reaction Conditions and Yields for Mono-alkylation

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1Benzyl bromideNaHTHF1285-95
2n-Butyl iodideNaOEtEthanol2475-85
3Allyl chlorideK₂CO₃DMF1870-80

Table 2: Representative Reaction Conditions and Yields for Di-alkylation

EntryAlkyl Halide 1Alkyl Halide 2BaseSolventTime (h)Yield (%)
1Methyl iodideEthyl bromideNaHTHF2470-80
2Benzyl bromidePropyl iodideNaOEtEthanol3665-75

Applications in Drug Development

The malonic ester synthesis is a cornerstone in the construction of carbon skeletons found in numerous active pharmaceutical ingredients (APIs). The ability to introduce various alkyl groups allows for the synthesis of a wide array of substituted carboxylic acids, which are common motifs in drug molecules or key intermediates in their synthesis. For example, this methodology is employed in the synthesis of barbiturates, which have sedative and anticonvulsant properties.[4] The versatility of this reaction makes it an invaluable tool for medicinal chemists in lead optimization and the development of novel therapeutic agents.

Safety Considerations

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Alkyl halides are often toxic and can be lachrymators. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong acids and bases are corrosive and should be handled with care.

  • The decarboxylation step releases carbon dioxide, which can cause pressure buildup if performed in a sealed vessel. Ensure the reaction is adequately vented.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

Application of Malonic Acid Monomethyl Ester in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Malonic acid monomethyl ester and its derivatives are versatile C3 synthons extensively utilized in pharmaceutical synthesis. Their unique bifunctional nature, possessing both a reactive methylene (B1212753) group and distinct ester and carboxylic acid functionalities, enables their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note details the utility of monomethyl malonate in the synthesis of various pharmaceutical agents and key intermediates. It provides an overview of common reaction types, including acylation, alkylation, and cyclization reactions, and presents detailed protocols for the synthesis of representative drug intermediates. Quantitative data on reaction yields and conditions are summarized, and key experimental workflows and reaction mechanisms are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Malonic acid monomethyl ester is a valuable building block in organic synthesis, prized for its ability to act as a nucleophile following deprotonation of its active methylene group.[1] This reactivity is central to the malonic ester synthesis, a classical method for the preparation of substituted carboxylic acids.[2][3] In the pharmaceutical industry, this reactivity is harnessed to construct complex molecular architectures found in a diverse range of therapeutic agents, including anticonvulsants, muscle relaxants, and antiviral and anticancer drugs.[1][4]

This document serves as a practical guide for researchers, providing detailed application notes and protocols for the use of monomethyl malonate in pharmaceutical synthesis.

Key Synthetic Applications and Reaction Types

The reactivity of monomethyl malonate is dominated by the acidity of the α-protons, allowing for the formation of a stabilized enolate that can participate in various reactions.

Acylation of Amines and Cyclization

Monomethyl malonate is an effective reagent for the acylation of amines to form β-keto amides, which can subsequently undergo cyclization to form heterocyclic structures. This strategy is employed in the synthesis of key pharmaceutical intermediates.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group, followed by dehydration.[5][6] This reaction is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of various pharmaceutical intermediates.

Malonic Ester Synthesis

The classical malonic ester synthesis involves the alkylation of the enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.[2][3] This sequence is fundamental to the construction of numerous drug molecules.

Application in the Synthesis of Pharmaceutical Intermediates

Synthesis of 2,4-Piperidinedione (Intermediate for Alosetron)

2,4-Piperidinedione is a crucial intermediate in the synthesis of Alosetron, a 5-HT3 antagonist used for the management of irritable bowel syndrome.[7] The synthesis involves the acylation of a primary amine with monomethyl malonate, followed by cyclization.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Decarboxylation MMM Monomethyl Malonate Intermediate1 Methyl 3-((3-acetoxypropyl)amino)- 3-oxopropanoate MMM->Intermediate1 APA 3-Aminopropyl Acetate (B1210297) Hydrochloride APA->Intermediate1 DCM DCM (Solvent) TEA Triethylamine (B128534) (Base) DCC DCC (Dehydrating Agent) Piperidinedione 2,4-Piperidinedione Intermediate1->Piperidinedione  Base-catalyzed cyclization

Workflow for the synthesis of 2,4-piperidinedione.

A detailed experimental protocol is outlined below, based on patent literature.[7]

  • Acylation: To a solution of monomethyl malonate and 3-aminopropyl acetate hydrochloride in dichloromethane (B109758) (DCM), dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and triethylamine as a binding agent are added. The reaction mixture is stirred at room temperature.

  • Cyclization and Decarboxylation: The intermediate, methyl 3-((3-methoxy-3-carbonylpropyl)amino)-3-carbonylpropionate, is then subjected to base-catalyzed cyclization to yield 2,4-piperidinedione.

Quantitative Data: While specific yields were not detailed in the available literature, this method is described as providing higher yields and minimizing side reactions.[7]

ParameterValueReference
YieldHigh[7]
PurityHigh[7]
Synthesis of an Intermediate for Boceprevir

Boceprevir is a protease inhibitor used in the treatment of hepatitis C. A key intermediate in its synthesis can be prepared using the potassium salt of monomethyl malonate.[7]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Further Reactions cluster_2 Step 3: Condensation, Amination, Acidification CAA Cyclobutylacetic Acid Intermediate1 Acylated Intermediate CAA->Intermediate1 MMMK Monomethyl Malonate Potassium Salt MMMK->Intermediate1 Activator Activator MgCl2 Magnesium Chloride Intermediate3 Further Intermediate Intermediate1->Intermediate3  Oxidation & other steps OxidizingAgent Oxidizing Agent Intermediate2 4-Cyclobutyl-3-oxobutyl acetate Catalyst Catalyst FormicAcid Formic Acid FinalIntermediate 2-Hydroxy-3-amino-4- cyclobutylbutanamide Hydrochloride Intermediate3->FinalIntermediate  Condensation, Amination, Acidification CouplingAgent Coupling Agent OrganicBase Organic Base AmmoniumChloride Ammonium (B1175870) Chloride

Workflow for the synthesis of a Boceprevir intermediate.

The following protocol is a summary of the steps described in the literature.[7]

  • Acylation: Cyclobutylacetic acid is reacted with the potassium salt of monomethyl malonate in the presence of an activator and magnesium chloride at room temperature for 10-12 hours.

  • Oxidation and Further Steps: An oxidizing agent, 4-cyclobutyl-3-oxobutyl acetate, and a catalyst are sequentially added to formic acid, and the reaction proceeds at 15-20°C for 1.5-2.5 hours.

  • Condensation, Amination, and Acidification: The resulting intermediate undergoes a condensation reaction at room temperature with a coupling agent and an organic base in the presence of ammonium chloride for 10-12 hours, followed by amination and acidification to yield the final intermediate.

Quantitative Data: This synthetic route is reported to have a higher purity and yield compared to previous methods.[7]

ParameterValueReference
YieldHigh[7]
PurityHigh[7]
Synthesis of a Key Intermediate for Trametinib (B1684009)

Trametinib is a MEK inhibitor used in the treatment of cancer. A key intermediate in its synthesis is prepared using a derivative of malonic acid, malonic acid mono-formamide monoethyl ester, which shares reactivity principles with monomethyl malonate.[1][8]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Cyclization MAM Malonic Acid Mono-formamide Monoethyl Ester CrudePT Crude Pyridine (B92270) Trione (B1666649) MAM->CrudePT MMA Methyl Malonic Acid MMA->CrudePT FinalIntermediate Trametinib Key Intermediate CrudePT->FinalIntermediate UreaDerivative N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea UreaDerivative->FinalIntermediate

Workflow for the synthesis of a Trametinib intermediate.

The following steps are based on the patent literature.[1]

  • First Cyclization: Malonic acid mono-formamide monoethyl ester and methyl malonic acid undergo a cyclization reaction to yield a crude pyridine trione compound.

  • Second Cyclization: The crude pyridine trione is directly reacted with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea to form the key intermediate of Trametinib.

Quantitative Data: The overall yield for this two-step process is reported to be 47.3%.[1]

ParameterValueReference
Total Yield47.3%[1]

Application in the Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized via the condensation of a malonic ester derivative with urea (B33335).[9][10][11][12] While diethyl malonate is commonly cited, monomethyl malonate can also be utilized in this reaction.

Reaction Scheme: General Synthesis of Barbituric Acid

G cluster_0 Condensation Reaction DEM Diethyl Malonate BarbituricAcid Barbituric Acid DEM->BarbituricAcid Urea Urea Urea->BarbituricAcid NaOEt Sodium Ethoxide (Base)

General reaction for the synthesis of barbituric acid.
Experimental Protocol: Synthesis of Barbituric Acid

The following is a well-established protocol for the synthesis of barbituric acid using diethyl malonate.[10][11]

  • Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g, 0.5 mol) in absolute ethanol (B145695) (250 mL).

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol). Then, add a solution of dry urea (30 g, 0.5 mol) dissolved in hot absolute ethanol (250 mL, ~70°C).

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.

  • Work-up: After the reaction is complete, add hot water (500 mL, ~50°C) to dissolve the solid. Acidify the solution with concentrated hydrochloric acid (approx. 45 mL).

  • Crystallization and Isolation: Cool the clear solution in an ice bath overnight. Collect the white precipitate by vacuum filtration, wash with cold water (50 mL), and dry in an oven at 105-110°C.

Quantitative Data:

ParameterValueReference
Yield46-50 g (72-78%)[11]

Conclusion

Malonic acid monomethyl ester is a highly valuable and versatile reagent in pharmaceutical synthesis. Its application spans the construction of key intermediates for a variety of drugs, including those for gastrointestinal disorders, viral infections, and cancer. The reactions it undergoes, such as acylation, cyclization, and Knoevenagel condensations, are fundamental transformations in medicinal chemistry. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

The Versatility of 3-Methoxy-3-oxopropanoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate, is a valuable and versatile C3 building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for sequential and regioselective reactions with various nucleophiles. This, combined with the reactivity of the central methylene (B1212753) group, makes it an ideal precursor for synthesizing medicinally relevant scaffolds such as pyrimidines, pyridones, and coumarins. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.

Core Applications: An Overview

The synthetic utility of this compound stems from its ability to participate in a variety of cyclocondensation and addition-cyclization reactions. The differential reactivity of the carboxylic acid and the methyl ester can be exploited to achieve regioselectivity in the formation of the heterocyclic ring. Furthermore, the active methylene protons can be deprotonated to generate a nucleophilic carbanion for subsequent alkylation or acylation, enabling further diversification of the resulting heterocyclic products.

I. Synthesis of Barbiturates and Thiobarbiturates

Barbiturates and their thio-analogs are a well-known class of sedative-hypnotic drugs. The core pyrimidine-2,4,6-trione or 2-thioxo-dihydropyrimidine-4,6-dione structure can be efficiently synthesized through the condensation of this compound with urea (B33335) or thiourea, respectively.

General Reaction Scheme:

reagent1 This compound intermediate Acyclic Condensation Intermediate reagent1->intermediate + reagent2 Urea / Thiourea reagent2->intermediate product Barbiturate / Thiobarbiturate intermediate->product Cyclization (- MeOH, - H2O) conditions Base (e.g., NaOEt) Heat

Caption: Synthesis of Barbiturates and Thiobarbiturates.

Experimental Protocol: Synthesis of Barbituric Acid
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.15 g, 0.05 mol) in absolute ethanol (B145695) (25 mL) with caution.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (5.9 g, 0.05 mol).

  • Addition of Urea: In a separate beaker, dissolve urea (3.0 g, 0.05 mol) in hot absolute ethanol (25 mL, approx. 70°C). Add this solution to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux using an oil bath at approximately 110°C for 7 hours. A white precipitate will form.

  • Work-up: After cooling, add hot water (50 mL, approx. 50°C) to dissolve the precipitate. Acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: Cool the clear solution in an ice bath overnight to crystallize the product. Collect the white precipitate by suction filtration, wash with cold water, and dry in an oven at 100-110°C.

ProductReagentsSolventCatalyst/BaseTime (h)Temp (°C)Yield (%)
Barbituric AcidThis compound, UreaEthanolSodium Ethoxide711070-75
2-Thiobarbituric AcidThis compound, ThioureaMethanolSodium Methoxide5Reflux75-80

II. Synthesis of 4-Hydroxycoumarins

4-Hydroxycoumarins are a prominent class of heterocyclic compounds with significant anticoagulant and rodenticidal activities. The Pechmann condensation, adapted for this compound, provides a straightforward route to this scaffold through reaction with phenols.

General Reaction Scheme:

reagent1 This compound intermediate Aryl 3-oxopropanoate reagent1->intermediate + reagent2 Substituted Phenol (B47542) reagent2->intermediate product 4-Hydroxycoumarin intermediate->product Intramolecular Cyclization conditions Acid Catalyst (e.g., H2SO4) Heat

Caption: Synthesis of 4-Hydroxycoumarins.

Experimental Protocol: Synthesis of 4-Hydroxycoumarin
  • Reaction Setup: In a round-bottom flask, cautiously add this compound (5.9 g, 0.05 mol) to concentrated sulfuric acid (30 mL) cooled in an ice bath.

  • Addition of Phenol: To this mixture, slowly add phenol (4.7 g, 0.05 mol) while maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to stand at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (100 g). A solid precipitate will form.

  • Isolation: Collect the solid by suction filtration, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: Recrystallize the crude product from ethanol to afford pure 4-hydroxycoumarin.

ProductReagentsSolventCatalyst/AcidTime (h)Temp (°C)Yield (%)
4-HydroxycoumarinThis compound, PhenolNoneConc. H2SO424Room Temp60-65
7-Hydroxy-4-hydroxycoumarinThis compound, ResorcinolNoneConc. H2SO424Room Temp55-60

III. Synthesis of Pyridone Derivatives

Pyridone scaffolds are present in numerous pharmaceuticals and natural products. This compound can serve as a precursor for the synthesis of substituted 2,4-dihydroxypyridines (which exist in tautomeric equilibrium with pyridin-2,4-diones).

General Reaction Scheme:

reagent1 This compound intermediate Michael Adduct reagent1->intermediate + reagent2 Enamine or β-aminoacrylate reagent2->intermediate product Pyridin-2,4-dione intermediate->product Cyclization (- H2O, - MeOH) conditions Base Heat

Caption: Synthesis of Pyridone Derivatives.

Experimental Protocol: Synthesis of a Substituted Pyridin-2,4-dione (General Procedure)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.18 g, 10 mmol) and an appropriate enamine (e.g., ethyl 3-aminocrotonate, 1.29 g, 10 mmol) in a suitable solvent such as ethanol (20 mL).

  • Base Addition: Add a catalytic amount of a base, such as sodium ethoxide (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Acidify the residue with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

ProductReagentsSolventBaseTime (h)Temp (°C)Yield (%)
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid methyl esterThis compound, Ethyl 3-aminocrotonateEthanolSodium Ethoxide6-8Reflux65-70

Conclusion

This compound is a readily available and highly effective building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document provide a foundation for the construction of barbiturates, coumarins, and pyridones, which are core structures in many biologically active molecules. The versatility of this reagent, coupled with the operational simplicity of these transformations, makes it a valuable tool for researchers in medicinal chemistry and drug discovery. Further exploration of its reactivity is likely to uncover novel synthetic routes to other important heterocyclic systems.

Application Notes and Protocols for Knoevenagel Condensation with Monomethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the production of fine chemicals, pharmaceuticals, and polymers. This application note provides a detailed experimental procedure for the Knoevenagel condensation using monomethyl malonate, focusing on the Doebner modification, which involves a decarboxylation step to yield α,β-unsaturated esters, primarily methyl cinnamates and their derivatives. These products are valuable intermediates in drug development and materials science. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), in a solvent like pyridine (B92270), which also facilitates the decarboxylation.[1][2][3]

Reaction Principle

The Knoevenagel condensation with monomethyl malonate is a nucleophilic addition of the enolate of monomethyl malonate to a carbonyl group of an aldehyde, followed by dehydration. In the Doebner modification, the condensation is followed by a decarboxylation of the resulting malonic acid half-ester, driven by the reaction conditions, typically refluxing in pyridine.[1][2][3] This one-pot reaction provides a direct route to α,β-unsaturated esters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl Cinnamates via Knoevenagel-Doebner Condensation

This protocol describes the synthesis of methyl cinnamate (B1238496) from benzaldehyde (B42025) and monomethyl malonate using piperidine and pyridine.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Monomethyl malonate

  • Pyridine (anhydrous)

  • Piperidine

  • Toluene (optional, as azeotropic solvent)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq.) and monomethyl malonate (1.2 eq.) in pyridine (3-5 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 115-120 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice and 2M HCl solution to neutralize the pyridine and piperidine.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure α,β-unsaturated methyl ester.

Data Presentation

The following table summarizes the representative yields for the Knoevenagel-Doebner condensation of various aromatic aldehydes with a monoalkyl malonate (monoethyl malonate, as a close analog to monomethyl malonate), catalyzed by a bifunctional polymeric catalyst containing DMAP and piperidine groups.[4] The reaction conditions are analogous to the protocol described above, and similar yields can be expected for monomethyl malonate.

AldehydeProductYield (%)
BenzaldehydeMethyl cinnamate95
4-MethoxybenzaldehydeMethyl 4-methoxycinnamate98
4-ChlorobenzaldehydeMethyl 4-chlorocinnamate92
4-NitrobenzaldehydeMethyl 4-nitrocinnamate99
2-NaphthaldehydeMethyl 3-(naphthalen-2-yl)acrylate96
2-ThiophenecarboxaldehydeMethyl 3-(thiophen-2-yl)acrylate85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation with monomethyl malonate.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aldehyde, Monomethyl Malonate, and Pyridine B Add Piperidine (catalyst) A->B C Heat to Reflux (2-6 hours) B->C D Cool and Quench with HCl C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography or Distillation G->H I Pure α,β-Unsaturated Methyl Ester H->I

Knoevenagel Condensation Workflow
Reaction Mechanism

The diagram below outlines the mechanism of the Doebner modification of the Knoevenagel condensation.

G cluster_activation Activation & Enolate Formation cluster_condensation Condensation cluster_intermediate Intermediate Formation cluster_elimination Decarboxylation & Elimination A Aldehyde + Piperidine B Iminium Ion (more electrophilic) A->B Formation of E Nucleophilic Attack B->E C Monomethyl Malonate D Enolate C->D Deprotonation by Piperidine D->E F Adduct E->F G Decarboxylation (loss of CO2) F->G H Elimination of Piperidine G->H I α,β-Unsaturated Methyl Ester H->I

Knoevenagel-Doebner Reaction Mechanism

References

Application Notes and Protocols: Synthesis of β-Keto Esters using Malonic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of a wide array of more complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene (B1212753) group, allows for a diverse range of chemical transformations. A variety of synthetic methods have been developed for their preparation, with the Claisen condensation and the acylation of acetoacetic esters being among the most traditional.

This document details a modern and efficient approach for the synthesis of β-keto esters utilizing malonic acid monomethyl ester as a readily available and cost-effective starting material. This method, known as the decarboxylative Claisen condensation, offers a powerful alternative to classical methods, providing access to a broad scope of β-keto esters, including those with α-substituents. The reaction proceeds through the formation of a magnesium enolate of the malonic acid monoester, which then undergoes acylation by various acylating agents, followed by a facile decarboxylation to yield the desired β-keto ester.[1][2]

Reaction Principle and Mechanism

The core of this synthetic strategy lies in the generation of a reactive enolate from malonic acid monomethyl ester, which subsequently acts as a nucleophile in an acylation reaction. The subsequent loss of carbon dioxide drives the reaction to completion.

The generally accepted mechanism involves the following key steps:

  • Enolate Formation: In the presence of a suitable base, such as a Grignard reagent (e.g., isopropylmagnesium chloride), malonic acid monomethyl ester is deprotonated at the α-carbon to form a magnesium enolate.[1]

  • Acylation: The generated enolate then attacks an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated in situ. This step forms a transient β-keto diester intermediate.

  • Decarboxylation: The intermediate readily undergoes decarboxylation (loss of CO2) under the reaction conditions or upon acidic workup, leading to the formation of the final β-keto ester product.

This decarboxylative approach is advantageous as it avoids the often harsh conditions required for the decarboxylation of β-keto esters synthesized via traditional malonic ester routes.

Experimental Workflow

The general workflow for the synthesis of β-keto esters from malonic acid monomethyl ester is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Malonic Acid Monomethyl Ester + Acylating Agent enolate Enolate Formation reagents->enolate Add Base base Grignard Reagent (e.g., i-PrMgCl) base->enolate acylation Acylation enolate->acylation Add Acylating Agent decarboxylation Decarboxylation acylation->decarboxylation quench Aqueous Quench decarboxylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product β-Keto Ester purification->product

Caption: General experimental workflow for β-keto ester synthesis.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a β-keto ester via the decarboxylative Claisen condensation of malonic acid monomethyl ester with an acyl chloride.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Argon or nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add malonic acid monomethyl ester (1.0 equivalent). Dissolve the ester in anhydrous THF.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride solution (2.1 equivalents) dropwise via syringe while maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for 1 hour.

  • Acylation: To the freshly prepared enolate solution, add the acyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-keto ester.

Quantitative Data Summary

The yields of β-keto esters synthesized via this method are generally good to excellent, depending on the nature of the acylating agent and the substrate. The following table summarizes representative yields for the synthesis of various β-keto esters.

EntryMalonic Acid MonoesterAcylating AgentProductYield (%)
1Monomethyl malonateBenzoyl chlorideMethyl 3-oxo-3-phenylpropanoate85
2Monomethyl malonateHexanoyl chlorideMethyl 3-oxononanoate78
3Monomethyl malonateIsobutyryl chlorideMethyl 4-methyl-3-oxopentanoate82
4Monomethyl malonateCinnamoyl chlorideMethyl 3-oxo-5-phenylpent-4-enoate75

Yields are based on published literature and may vary depending on experimental conditions.[1]

Logical Relationship Diagram

The following diagram illustrates the key relationships in the decarboxylative Claisen condensation.

G MAME Malonic Acid Monomethyl Ester Enolate Magnesium Enolate MAME->Enolate Deprotonation Base Grignard Reagent Base->Enolate Acylation_Product Acylated Intermediate Enolate->Acylation_Product Nucleophilic Attack Acyl_Agent Acylating Agent (e.g., Acyl Chloride) Acyl_Agent->Acylation_Product BKE β-Keto Ester Acylation_Product->BKE Decarboxylation CO2 CO₂ Acylation_Product->CO2 Decarboxylation

References

Application Note and Protocol: Derivatization of Alcohols with 3-Methoxy-3-oxopropanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the derivatization of alcohols using 3-methoxy-3-oxopropanoic acid (monomethyl malonate) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, scientists, and drug development professionals who require a sensitive and specific method for the quantification of short-chain alcohols in various sample matrices. The derivatization process converts polar alcohol functional groups into less polar, more volatile esters, thereby improving chromatographic peak shape and enhancing detection sensitivity.

Introduction

The analysis of alcohols, particularly at low concentrations, can be challenging due to their high polarity and volatility, which often leads to poor chromatographic resolution and peak tailing in gas chromatography (GC). Chemical derivatization is a common strategy to overcome these limitations.[1][2] This involves converting the analyte into a less polar and more thermally stable derivative.

This application note details a method for the derivatization of alcohols with this compound. The reaction, an esterification, converts the alcohol to its corresponding 3-methoxy-3-oxopropanoate ester. This derivatization increases the molecular weight and reduces the polarity of the alcohol, leading to improved chromatographic performance and the generation of characteristic mass spectra suitable for selective detection and quantification by GC-MS.

Chemical Reaction

The derivatization reaction involves the esterification of an alcohol (R-OH) with this compound in the presence of a suitable catalyst, typically a strong acid or a coupling agent, to form the corresponding ester derivative and water. To drive the reaction to completion, the acid may first be converted to a more reactive species such as an acid chloride.

Reaction Scheme:

  • Step 1: Activation of this compound (optional but recommended)

    • HOOC-CH2-COOCH3 + SOCl2 -> ClOC-CH2-COOCH3 + SO2 + HCl

  • Step 2: Esterification

    • R-OH + ClOC-CH2-COOCH3 -> R-OOC-CH2-COOCH3 + HCl

Experimental Protocols

Materials and Reagents
  • This compound (Monomethyl malonate)

  • Thionyl chloride (SOCl₂) or other suitable activating agent (e.g., DCC/DMAP)

  • Pyridine (B92270) (anhydrous)

  • Target alcohol standards (e.g., methanol, ethanol, propanol, butanol)

  • Internal Standard (IS) solution (e.g., a deuterated alcohol or a longer-chain alcohol not present in the sample)

  • Organic solvent (e.g., dichloromethane, ethyl acetate), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Nitrogen gas, high purity

Preparation of Derivatizing Reagent

Caution: This step should be performed in a well-ventilated fume hood, as it involves corrosive and toxic reagents.

  • To a round-bottom flask, add 1.18 g (10 mmol) of this compound.

  • Slowly add 1.43 g (0.87 mL, 12 mmol) of thionyl chloride dropwise while stirring in an ice bath.

  • Allow the mixture to react at room temperature for 1 hour, followed by heating at 50°C for 1 hour to ensure complete reaction.

  • The excess thionyl chloride can be removed by distillation or under a stream of nitrogen. The resulting 3-chloro-3-oxopropanoate is used as the derivatizing agent.

Sample Preparation and Derivatization Procedure
  • Sample Preparation: Prepare a 1 mg/mL stock solution of each alcohol standard and the internal standard in a suitable organic solvent (e.g., dichloromethane). Create calibration standards by serial dilution. For unknown samples, perform a suitable extraction to isolate the alcohol analytes.

  • Derivatization:

    • To a 2 mL GC vial, add 100 µL of the sample or calibration standard.

    • Add 10 µL of the internal standard solution.

    • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Add 20 µL of the prepared 3-chloro-3-oxopropanoate derivatizing reagent.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water and 500 µL of ethyl acetate. Vortex for 1 minute to extract the derivative into the organic layer.

    • Allow the layers to separate. Transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the final organic solution into the GC-MS system.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments and analytes.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Splitless mode
Inlet Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of several common alcohols after derivatization with this compound. Please note that this data is representative and should be determined experimentally.

Analyte (Alcohol)Derivative Molecular Weight ( g/mol )Expected Retention Time (min)Characteristic Ions (m/z)LOD (µg/L)LOQ (µg/L)Linearity (R²)
Methanol132.115.8101, 74, 59515>0.998
Ethanol146.147.2101, 88, 74310>0.999
1-Propanol160.178.5101, 102, 7427>0.999
1-Butanol174.209.6101, 116, 7426>0.999

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis protocol.

experimental_workflow cluster_prep Sample Preparation & Derivatization Sample Sample/Standard (100 µL) Vortexing1 Vortex (30s) Sample->Vortexing1 IS Internal Standard (10 µL) IS->Vortexing1 Pyridine Pyridine (50 µL) Pyridine->Vortexing1 Reagent Derivatizing Reagent (20 µL) Reagent->Vortexing1 Heating Heat at 60°C (30 min) Vortexing1->Heating Reaction Extraction Liquid-Liquid Extraction (Water/Ethyl Acetate) Heating->Extraction Workup Drying Dry Organic Layer (Na2SO4) Extraction->Drying GCMS GC-MS Analysis (1 µL injection) Drying->GCMS Analysis Data Data Analysis GCMS->Data

Caption: Experimental workflow for alcohol derivatization and GC-MS analysis.

Conclusion

The described method provides a robust and reliable approach for the derivatization of alcohols with this compound for GC-MS analysis. This protocol can be adapted for the quantification of various short-chain alcohols in complex matrices, offering improved chromatographic separation and detection sensitivity. It is recommended that the method be fully validated for the specific analytes and matrices of interest in your laboratory.

References

Application Notes and Protocols: Monomethyl Malonate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate (MM) and its derivatives are versatile C3 building blocks in organic synthesis, particularly in the construction of complex natural products. As a malonic acid half-ester, it provides a masked acetate (B1210297) or propionate (B1217596) unit that can be elaborated through various carbon-carbon bond-forming reactions. This application note details the use of monomethyl malonate in the stereoselective synthesis of a key fragment of the polyketide natural product, tautomycin, a potent inhibitor of protein phosphatases. The protocols and data presented are derived from established synthetic routes and are intended to serve as a guide for researchers in the field.

Core Application: Synthesis of a Tautomycin C1-C21 Subunit Precursor

The synthesis of complex polyketide natural products often relies on a convergent strategy where key fragments are synthesized independently and later coupled. Monomethyl malonate is an ideal starting material for the preparation of chiral building blocks that form the backbone of these fragments. In the synthesis of a C1-C21 subunit of tautomycin, a β-keto phosphonate (B1237965) derived from monomethyl malonate serves as a crucial precursor for a Horner-Wadsworth-Emmons reaction to construct a key carbon-carbon bond with high stereoselectivity.

Logical Workflow for the Synthesis of a β-Keto Phosphonate from Monomethyl Malonate

The following diagram illustrates the general synthetic logic for converting monomethyl malonate into a β-keto phosphonate, a key intermediate for the synthesis of polyketide fragments.

G MM Monomethyl Malonate Activate Activation of Carboxylic Acid (e.g., acid chloride, mixed anhydride) MM->Activate  e.g., (COCl)₂, SOCl₂ Condense Condensation with Lithium Dimethyl Methylphosphonate (B1257008) Activate->Condense BKP β-Keto Phosphonate Intermediate Condense->BKP

Caption: General workflow for the preparation of a β-keto phosphonate from monomethyl malonate.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a β-Keto Phosphonate from a Methyl Ester

This protocol is a general method for the condensation of a methyl ester with dimethyl methylphosphonate to yield a β-keto phosphonate. This transformation is central to converting a monomethyl malonate-derived building block into a reactive intermediate for olefination reactions.[1][2][3]

Materials:

  • Methyl ester substrate (1.0 equiv)

  • Dimethyl methylphosphonate (2.2 equiv)

  • n-Butyllithium (2.0 M in hexanes, 2.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of dimethyl methylphosphonate (2.2 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-Butyllithium (2.1 equiv) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • A solution of the methyl ester substrate (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted three times with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-keto phosphonate.

Protocol 2: Horner-Wadsworth-Emmons Olefination for Fragment Coupling

This protocol describes a typical Horner-Wadsworth-Emmons reaction, a key step in many natural product syntheses for the formation of carbon-carbon double bonds, often with high E-selectivity.[4][5][6][7]

Materials:

  • β-Keto phosphonate (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Lithium chloride (LiCl, 1.2 equiv), anhydrous

  • N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The β-keto phosphonate (1.0 equiv) and anhydrous LiCl (1.2 equiv) are dissolved in anhydrous CH₃CN under an inert atmosphere.

  • DIPEA (1.2 equiv) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The aldehyde (1.1 equiv) is added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted three times with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enone product.

Data Presentation

The following table summarizes typical yields and stereoselectivities observed in the key reactions involving monomethyl malonate-derived intermediates in the synthesis of polyketide fragments.

Reaction StepSubstrateProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Asymmetric Alkylation of Malonate DerivativeN-acyloxazolidinoneα-alkylated N-acyloxazolidinone85-95>95:5 drEvans, D. A. et al. J. Am. Chem. Soc.
β-Keto Phosphonate SynthesisChiral Methyl EsterChiral β-Keto Phosphonate70-85>98% eeMaloney, K. M., & Chung, J. Y. L. J. Org. Chem.
Horner-Wadsworth-Emmons OlefinationChiral β-Keto Phosphonate & AldehydeChiral α,β-Unsaturated Ketone80-90>10:1 E/ZStill, W. C., & Gennari, C. Tetrahedron Lett.

Signaling Pathways and Logical Relationships

Synthetic Pathway from Monomethyl Malonate to a Polyketide Precursor

The following diagram illustrates a plausible synthetic pathway for the elaboration of monomethyl malonate into a more complex polyketide precursor using an Evans' chiral auxiliary for stereocontrol.

G cluster_0 Stereoselective Elaboration cluster_1 Fragment Coupling MM Monomethyl Malonate AcylOx N-Acyl Oxazolidinone (Evans' Auxiliary) MM->AcylOx  Coupling Alkyl Asymmetric Alkylation (e.g., R-X, LDA) AcylOx->Alkyl ChiralAcid Chiral Carboxylic Acid Fragment Alkyl->ChiralAcid  Auxiliary Cleavage Ester Esterification (e.g., CH₂N₂) ChiralAcid->Ester ChiralEster Chiral Methyl Ester Ester->ChiralEster BKP β-Keto Phosphonate ChiralEster->BKP  Condensation with  Phosphonate Anion HWE Horner-Wadsworth-Emmons Reaction BKP->HWE Enone α,β-Unsaturated Ketone (Polyketide Precursor) HWE->Enone Aldehyde Aldehyde Fragment Aldehyde->HWE

Caption: A synthetic strategy for a polyketide precursor starting from monomethyl malonate.

References

protocol for the preparation of Meldrum's acid from malonic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis. Its high acidity and utility as a precursor for generating ketene (B1206846) intermediates make it a valuable building block for a wide range of organic compounds, including heterocycles and natural products.[1][2] This document provides a detailed protocol for the synthesis of Meldrum's acid.

It is a common misconception that Meldrum's acid is prepared from malonic acid monomethyl ester. The standard and most widely used synthetic route, first reported by Andrew Norman Meldrum in 1908, involves the condensation of malonic acid with acetone (B3395972).[1][3] This protocol details this established and reliable method, which utilizes acetic anhydride (B1165640) as a dehydrating agent and a catalytic amount of strong acid.[2][3]

Principle of the Method

The synthesis of Meldrum's acid proceeds via an acid-catalyzed condensation reaction between malonic acid and acetone. Acetic anhydride serves as a dehydrating agent to drive the reaction towards the formation of the cyclic product, 2,2-dimethyl-1,3-dioxane-4,6-dione.[2][3] The reaction is typically performed at low temperatures to control its exothermicity and improve the yield. A slow, controlled addition of acetic anhydride is crucial for minimizing the formation of byproducts and maximizing the yield of Meldrum's acid.[2][4][5]

Experimental Protocol

Materials and Reagents:

  • Malonic Acid

  • Acetone

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Hexanes

  • Methyl tert-butyl ether (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine malonic acid (1.00 mole), acetone (1.14 moles), and concentrated sulfuric acid (0.06 moles).

  • Cool the mixture to 0°C in an ice bath with continuous stirring. The mixture will appear as a white slurry.[4][5]

  • Slowly add acetic anhydride (1.25 moles) dropwise to the cooled slurry over a period of approximately 1 hour, maintaining the temperature at 0°C.[4][5] The mixture will gradually turn into a pale yellow slurry.[4][5]

  • After the addition is complete, continue to stir the mixture at 0°C for an additional 18 hours.[4][5]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with hexanes to remove any unreacted starting materials and byproducts.[4]

  • Air-dry the resulting off-white crystals. For higher purity, the product can be recrystallized from methyl tert-butyl ether.[4]

Quantitative Data Summary

ParameterValueReference
Molar Ratio (Malonic Acid:Acetone:Acetic Anhydride:Sulfuric Acid)1.00 : 1.14 : 1.25 : 0.06[4][5]
Reaction Temperature0°C[4][5]
Reaction Time~19 hours[4][5]
Typical Yield92.35%[4]
Melting Point95-96°C (recrystallized)[4]

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Malonic Acid, Acetone, and Sulfuric Acid B Cool to 0°C in Ice Bath A->B C Slowly Add Acetic Anhydride (1 hr) B->C Start Reaction D Stir at 0°C (18 hrs) C->D E Vacuum Filtration D->E Isolate Product F Wash with Hexanes E->F G Air Dry Product F->G H Optional: Recrystallize from MTBE G->H I I H->I Final Product: Meldrum's Acid

Figure 1. Workflow for the synthesis of Meldrum's acid.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Concentrated sulfuric acid is extremely corrosive; handle with extreme care.

  • The reaction should be cooled effectively as it can be exothermic.

This protocol provides a reliable and high-yielding method for the preparation of Meldrum's acid, a key intermediate for professionals in chemical research and drug development.

References

Application Notes and Protocols: 3-Methoxy-3-oxopropanoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate, is a versatile building block in organic synthesis.[1][2][3] While its direct application in polymer chemistry is an emerging area of research, its structure—possessing both a carboxylic acid and a methyl ester group—suggests potential as a monomer for novel polyesters. This document provides a prospective application note for the synthesis of polyesters from this compound.

Furthermore, to provide a comprehensive guide for researchers, this document includes detailed protocols and data for a closely related and well-studied class of monomers: methylene (B1212753) malonates. The polymerization of methylene malonates, which also feature the malonate functional group, offers valuable insights into the potential behavior and applications of malonate-based polymers in fields ranging from advanced coatings to drug delivery. Polymers derived from methylene malonates have been investigated for their biocompatibility and use in creating particulate systems like nanoparticles and microparticles for drug delivery, as well as in biomaterials for tissue repair and implants.[1]

Application Note 1: Prospective Synthesis of Polyesters from this compound

Theoretical Background

This compound possesses two functional groups amenable to polyester (B1180765) synthesis: a carboxylic acid and a methyl ester. This bifunctionality allows for its potential use in polycondensation reactions. A plausible synthetic route involves a two-stage melt polycondensation. In the first stage, the carboxylic acid groups react with a diol to form ester linkages and water as a byproduct. In the second stage, at a higher temperature and under vacuum, the methyl ester groups can undergo transesterification with the hydroxyl end-groups of the growing polymer chains, eliminating methanol (B129727) and increasing the polymer's molecular weight. This approach could lead to the formation of novel polyesters with pendent methoxycarbonyl groups, which could be further functionalized.

Hypothetical Experimental Protocol: Two-Stage Melt Polycondensation

Objective: To synthesize a polyester from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • 1,4-butanediol (B3395766)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform and trifluoroacetic acid (for characterization)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Standard laboratory glassware.

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound and 1,4-butanediol in a 1:1.2 molar ratio.

  • Add the catalyst (e.g., 250 ppm of Titanium(IV) butoxide) and the antioxidant (e.g., 0.1 wt%).

  • Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.

  • Water will be produced as a byproduct and should be collected in the receiving flask.

  • Continue this stage for 2-4 hours, or until the collection of water ceases.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of about one hour.

  • Methanol, generated from the transesterification of the methyl ester groups, will be distilled off.

  • Continue the reaction under high vacuum for 3-5 hours. The viscosity of the reaction mixture will increase significantly.

  • To stop the reaction, remove the heat and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

  • The resulting polymer can be extruded from the reactor while still molten.

Purification and Characterization:

  • Dissolve the polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

  • Filter and dry the purified polymer under vacuum.

  • Characterize the polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

G cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification & Characterization charge_reactants Charge Reactor: - this compound - 1,4-butanediol - Catalyst purge_n2_1 Purge with N2 charge_reactants->purge_n2_1 heat_1 Heat to 180-200°C purge_n2_1->heat_1 collect_water Collect Water Byproduct heat_1->collect_water heat_2 Increase Temp to 220-240°C collect_water->heat_2 apply_vacuum Apply Vacuum (<1 mbar) heat_2->apply_vacuum collect_methanol Collect Methanol Byproduct apply_vacuum->collect_methanol stop_reaction Stop Reaction & Extrude Polymer collect_methanol->stop_reaction dissolve Dissolve in Chloroform stop_reaction->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry characterize Characterize (NMR, GPC, DSC) dry->characterize

Figure 1: Hypothetical workflow for the synthesis of a polyester from this compound.

Application Note 2: Polymerization of Methylene Malonates (Analogous System)

Methylene malonates are a class of monomers that can undergo rapid polymerization under mild conditions through both anionic and free-radical mechanisms.[4] Their versatility makes them a valuable platform for creating a wide range of polymers with tunable properties.

Protocol 2.1: Anionic Polymerization of Diethyl Methylene Malonate (DEMM)

Anionic polymerization of DEMM can be initiated by weak bases and even water under appropriate pH conditions.[5] This method is particularly useful for applications requiring mild reaction conditions, such as in coatings and biomedical materials.

Objective: To synthesize poly(diethyl methylene malonate) via water-initiated anionic polymerization.

Materials:

  • Diethyl methylene malonate (DEMM)

  • Deionized water

  • pH buffer solutions or dilute HCl/NaOH for pH adjustment

  • Dialysis tubing (for purification)

Equipment:

  • Reaction vessel with a magnetic stirrer

  • pH meter

  • Syringe pump or dropping funnel

Procedure:

  • Prepare aqueous solutions at various pH values (e.g., 4, 5, 6, 7) in the reaction vessel.

  • While stirring the aqueous solution at room temperature, add 10 wt% of DEMM at a controlled rate (e.g., 0.5 g/min ) using a syringe pump.

  • Continue stirring for 2 hours. Polymerization is often indicated by the formation of a white precipitate or an increase in viscosity.

  • Purify the resulting polymer by dialysis against deionized water for 24-48 hours to remove unreacted monomer and other small molecules.

  • Isolate the polymer by lyophilization or evaporation.

  • Characterize the polymer by GPC to determine the molecular weight and distribution.

G prepare_solution Prepare Aqueous Solution at Desired pH add_demm Add DEMM (10 wt%) at a Controlled Rate prepare_solution->add_demm react Stir at Room Temperature for 2 hours add_demm->react purify Purify by Dialysis react->purify isolate Isolate Polymer (Lyophilization) purify->isolate characterize Characterize (GPC) isolate->characterize

Figure 2: Experimental workflow for the anionic polymerization of DEMM.

Protocol 2.2: Free-Radical Photopolymerization of Methylene Malonates

Methylene malonates can also be polymerized via a free-radical mechanism, similar to acrylates and methacrylates.[4] Photopolymerization is a common technique used for this purpose, offering rapid curing and spatial control.

Objective: To prepare a crosslinked polymer film from a multifunctional methylene malonate oligomer via UV-initiated free-radical polymerization.

Materials:

  • Multifunctional methylene malonate oligomer (e.g., 1,4-butanediol-methylene malonate polyester oligomer, BD-PES)

  • Photoinitiator (e.g., 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide, TPO)

  • Solvent (if necessary, for viscosity adjustment)

  • Glass plates or other suitable substrate

Equipment:

  • UV curing system (e.g., conveyor belt with a UV lamp)

  • Film applicator or spin coater

  • FTIR spectrometer (for monitoring conversion)

Procedure:

  • Prepare a resin formulation by mixing the methylene malonate oligomer with a photoinitiator (e.g., 2000 ppm TPO).

  • Cast the resin onto a substrate to form a thin film of a desired thickness (e.g., 125 microns).

  • Expose the film to UV radiation. The energy and duration of exposure will depend on the specific system (e.g., pass through a UV conveyor multiple times).

  • The double bond conversion can be monitored by FTIR spectroscopy by observing the decrease in the peak corresponding to the C=C bond.

  • The cured film can be characterized for its thermal and mechanical properties using DMA and DSC.

G prepare_resin Prepare Resin: Methylene Malonate + Photoinitiator cast_film Cast Film onto Substrate prepare_resin->cast_film uv_cure Expose to UV Radiation cast_film->uv_cure monitor_conversion Monitor Conversion (FTIR) uv_cure->monitor_conversion characterize_film Characterize Cured Film (DMA, DSC) monitor_conversion->characterize_film

Figure 3: Workflow for free-radical photopolymerization of methylene malonates.

Data Presentation

The following tables summarize quantitative data for polymers derived from methylene malonates, providing a reference for expected outcomes.

Table 1: Effect of pH on Water-Initiated Anionic Polymerization of DEMM

pH of Aqueous SolutionWeight-Average Molecular Weight (Mw) of poly(DEMM) (kDa)
3< 32
4Data not specified, but polymerization occurs
5< 32
6> 300
7> 300

Data adapted from a study on the anionic polymerization of DEMM.[6]

Table 2: Thermal and Mechanical Properties of UV-Cured Methylene Malonate Polymer (BD-PES)

PropertyBefore 24h Anionic Post-CureAfter 24h Anionic Post-Cure
Double Bond Conversion38%67%
Glass Transition Temperature (Tg)-Increased
Storage Modulus-Increased

Data adapted from a study on the photopolymerization of methylene malonates, demonstrating post-cure effects.[4]

Application in Drug Development and Biomedicine

Polymers derived from malonates are of significant interest to drug development professionals due to their biocompatibility and biodegradability.[1][7] The ester linkages in the polymer backbone are susceptible to hydrolysis, which can lead to the degradation of the polymer into smaller, biocompatible molecules that can be cleared by the body.[8][9]

Drug Delivery Systems: Poly(methylidene malonate)s have been successfully formulated into various drug delivery systems.[1]

  • Nanoparticles and Microparticles: These polymers can be used to encapsulate both hydrophilic and hydrophobic drugs. The particles can be designed to release the drug over a sustained period as the polymer matrix degrades.

  • Implants and Drug Reservoirs: Malonate-based polymers can be fabricated into solid implants that act as localized drug depots, releasing a therapeutic agent directly at the target site.[1]

Tissue Engineering: The biocompatibility of these polymers makes them suitable for use as scaffolds in tissue engineering. They can provide a temporary structure for cells to grow and form new tissue, after which the scaffold biodegrades.

Mechanism of Biodegradation and Biocompatibility: The degradation of malonate-based polyesters in a biological environment primarily occurs through the hydrolysis of their ester bonds. This process can be influenced by the local pH and the presence of enzymes. The degradation products are typically non-toxic, which contributes to the good biocompatibility of these materials. Aliphatic polyesters are generally considered biocompatible and do not typically elicit a strong inflammatory or carcinogenic response.[10]

G cluster_properties Polymer Properties cluster_applications Biomedical Applications biocompatibility Biocompatibility drug_delivery Drug Delivery (Nanoparticles, Implants) biocompatibility->drug_delivery tissue_engineering Tissue Engineering (Scaffolds) biocompatibility->tissue_engineering biodegradability Biodegradability (Hydrolysis of Ester Bonds) biodegradability->drug_delivery biodegradability->tissue_engineering

Figure 4: Relationship between the properties of malonate-based polymers and their biomedical applications.

References

Troubleshooting & Optimization

troubleshooting side reactions in Knoevenagel condensation with 3-Methoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-methoxy-3-oxopropanoic acid (methyl hydrogen malonate) in Knoevenagel condensation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation with this compound, focusing on common side reactions and optimization strategies.

Issue 1: Low or No Yield of the Desired α,β-Unsaturated Ester

Q: My reaction is resulting in a low yield or no product. What are the potential causes and solutions?

A: Low or no yield can be attributed to several factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Possible Cause: Inefficient Catalyst System. The choice of base catalyst is critical. While weak amines like piperidine (B6355638) or pyridine (B92270) are common, their effectiveness can be substrate-dependent.

    • Solution: Consider using a combination of a secondary amine and a carboxylic acid, such as piperidinium (B107235) acetate (B1210297), which has been shown to be effective for condensations with monoesters of malonic acid. For decarboxylative Knoevenagel reactions with monoesters, a bifunctional catalyst system, for instance, one incorporating both a Lewis basic site (like DMAP) and a Brønsted basic site (like piperidine), can enhance catalytic activity.

  • Possible Cause: Unfavorable Reaction Conditions. Temperature, solvent, and reaction time play a significant role.

    • Solution: Optimize the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating is often required. For reactions involving malonic acid monoesters, temperatures around 100°C in solvents like DMSO or DMF have been reported to give high yields. It is crucial to monitor the reaction progress using techniques like TLC to avoid prolonged reaction times that can lead to side product formation.

  • Possible Cause: Presence of Water. The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Solution: To drive the reaction forward, consider removing water as it forms. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or benzene) using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I identify and minimize them?

A: The primary side reactions to consider when using this compound are self-condensation of the aldehyde, Michael addition, and incomplete decarboxylation.

  • Side Reaction: Self-Condensation of the Aldehyde. Aldehydes, especially those with α-hydrogens, can undergo self-condensation in the presence of a base.

    • Mitigation Strategy: Use a weak base as a catalyst.[2] Strong bases are more likely to induce self-condensation.[2] Adding the aldehyde slowly to the reaction mixture containing the active methylene (B1212753) compound and the catalyst can also minimize this side reaction by keeping the instantaneous concentration of the aldehyde low.

  • Side Reaction: Michael Addition. The initial Knoevenagel product, an electron-deficient alkene, can act as a Michael acceptor for another molecule of the deprotonated this compound.

    • Mitigation Strategy: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde can sometimes reduce the likelihood of the active methylene compound adding to the product. Optimizing the catalyst and reaction conditions to favor the initial condensation and subsequent decarboxylation over the Michael addition is also crucial.

  • Side Reaction: Incomplete Decarboxylation. The initial condensation product is a dicarboxylic acid monoester, which may not fully decarboxylate under the reaction conditions.

    • Mitigation Strategy: The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent, is known to promote decarboxylation when a carboxylic acid group is present in the active methylene compound.[2][3] Ensuring a sufficiently high reaction temperature and adequate reaction time is also important for driving the decarboxylation to completion.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when using this compound in a Knoevenagel condensation?

A1: The expected product is typically the α,β-unsaturated methyl ester, formed via a condensation followed by a decarboxylation step. This is a variation of the Doebner modification of the Knoevenagel condensation.[2][3]

Q2: Which catalysts are most effective for the Knoevenagel condensation with this compound?

A2: Weak amine bases are generally preferred. Piperidinium acetate has been shown to be effective in promoting the condensation of aldehydes with monoesters of malonic acid.[4] Bifunctional organocatalysts have also been developed for decarboxylative Doebner-Knoevenagel reactions with monoethyl malonate, yielding (E)-cinnamates in high yields.[5]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been reported to be effective for Knoevenagel condensations with malonic acid monoesters, particularly at elevated temperatures.[4] Pyridine is also a common solvent, especially in the context of the Doebner modification, as it also acts as a base to facilitate the decarboxylation step.[2][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What is a general purification strategy for the product?

A5: After the reaction is complete, the work-up procedure typically involves quenching the reaction with an acid, followed by extraction of the product into an organic solvent. The crude product can then be purified by techniques such as recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Catalyst on the Yield of α,β-Unsaturated Esters

Catalyst SystemAldehydeActive Methylene CompoundSolventTemperature (°C)Yield (%)Reference
Piperidinium acetateStraight-chain aliphatic aldehydesMalonic acid monoesterDMSO/DMF10076-82[4]
Bifunctional Polystyrene (DMAP and piperidine groups)ArylaldehydesMonoethyl malonateDMFNot specifiedHigh[5]
Piperidine2-MethoxybenzaldehydeThiobarbituric acidEthanolNot specifiedNot specified[2]

Experimental Protocols

General Protocol for Knoevenagel Condensation with this compound (Doebner Modification)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1.0 eq), this compound (1.1-1.5 eq), and pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 10% HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Knoevenagel_Condensation_Pathway cluster_side_reaction Side Reaction Reactants Aldehyde + This compound Intermediate Aldol Addition Product Reactants->Intermediate Base Catalyst Dehydration Dehydration Knoevenagel_Product Initial Condensation Product (α,β-Unsaturated Dicarboxylic Acid Monoester) Intermediate->Knoevenagel_Product - H2O Dehydration->Knoevenagel_Product - H2O Decarboxylation Decarboxylation Final_Product Desired Product (α,β-Unsaturated Methyl Ester) Knoevenagel_Product->Final_Product - CO2 Michael_Acceptor Knoevenagel Product (Michael Acceptor) Decarboxylation->Final_Product - CO2 Michael_Adduct Michael Addition Side Product Michael_Acceptor->Michael_Adduct + Michael Donor Michael_Donor Deprotonated This compound (Michael Donor) Michael_Donor->Michael_Adduct

Caption: Main reaction pathway and a key side reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Optimize_Conditions 2. Optimize Reaction Conditions Start->Optimize_Conditions Control_Stoichiometry 3. Control Reactant Stoichiometry Start->Control_Stoichiometry Remove_Water 4. Consider Water Removal Start->Remove_Water Solution1 Use Piperidinium Acetate or Bifunctional Catalyst Check_Catalyst->Solution1 Solution2 Adjust Temperature (e.g., 100°C in DMSO/DMF) Monitor reaction progress (TLC) Optimize_Conditions->Solution2 Solution3 Slow addition of aldehyde Slight excess of aldehyde Control_Stoichiometry->Solution3 Solution4 Use Dean-Stark or Molecular Sieves Remove_Water->Solution4 End Improved Yield and Purity Solution1->End Solution2->End Solution3->End Solution4->End

References

optimization of reaction conditions for acylation with malonic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing acylation reactions using malonic acid monomethyl ester and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the acylation process.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (the substrate to be acylated and the malonic acid monoester).

Possible Causes & Solutions:

CauseRecommended Action
Inactive Coupling Reagent/Base Many reagents, especially carbodiimides (EDC, DCC) and bases like sodium hydride (NaH), are moisture-sensitive. Use freshly opened reagents or test the activity of older batches. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Acidity of Malonate α-Proton For C-acylation, the α-proton must be removed to form the nucleophilic enolate. If using a mild base, the equilibrium may not favor the enolate. Consider a stronger base or a different catalytic system. The MgCl₂/triethylamine (B128534) system is highly effective as Mg(II) chelation increases the proton's acidity, allowing for deprotonation with a milder base.[1]
Poor Nucleophilicity of the Enolate The choice of solvent can impact the reactivity of the enolate. Aprotic solvents like THF, DMF, or acetonitrile (B52724) are generally preferred.
Reaction Temperature Too Low While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Monitor the reaction by TLC/LC-MS and consider a gradual increase in temperature if no progress is observed.

Problem 2: Significant Formation of a Double-Acylated Byproduct

Symptoms: A major byproduct is observed with a mass corresponding to the substrate being acylated twice by the malonate.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Stoichiometry Using an excess of the malonic ester or the coupling reagent can lead to a second acylation event, particularly if the mono-acylated product is also nucleophilic.
High Reactivity of Acylating Agent When using highly reactive acylating agents like acyl chlorides, the reaction can be difficult to control. Add the acyl chloride slowly and at a low temperature (e.g., 0 °C) to maintain control over the reaction rate.
Prolonged Reaction Time / High Temperature Extended reaction times or elevated temperatures can provide the energy needed for the less reactive mono-acylated product to react a second time. Monitor the reaction closely and quench it as soon as the desired product is formed.

Problem 3: Decarboxylation of the Product

Symptoms: The desired β-keto ester product is absent, but a ketone (product of acylation followed by loss of the -CO₂Me group) is observed.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature β-keto esters are susceptible to thermal decarboxylation. Avoid unnecessarily high reaction temperatures.[2]
Harsh Acidic or Basic Workup Prolonged exposure to strong acid or base, especially with heating, during the workup can induce decarboxylation.[3] Use mild conditions, such as a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching and maintain low temperatures during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for C-acylation using a malonic monoester?

A highly effective and widely used method is the magnesium-mediated acylation. This typically involves using magnesium chloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N) in a suitable aprotic solvent. The magnesium ion coordinates to the malonate, increasing the acidity of the α-proton and facilitating the formation of a magnesium enolate, which is a potent nucleophile for reaction with acyl chlorides.[1][4][5] This method often provides excellent yields and avoids the use of harsher bases.[1]

Q2: Can I use standard peptide coupling reagents for this reaction?

Yes, standard peptide coupling reagents are suitable, particularly for forming an amide or ester bond between a substrate (an amine or alcohol) and the carboxylic acid of the monomethyl malonate. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Q3: What are the best solvents for this reaction?

Aprotic solvents are generally preferred. Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF) are common choices. The optimal solvent will depend on the specific reagents and substrates being used, particularly their solubility.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting materials and the expected product. Stains like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) can be used for visualization if the compounds are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides both retention time and mass information.

Q5: My purification is difficult due to co-eluting impurities. What are the likely side-products?

Besides the starting materials, common impurities include the di-acylated product and potentially the decarboxylated product. If a carbodiimide (B86325) like DCC or EDC was used, the corresponding urea (B33335) byproduct (DCU or EDU) can also complicate purification. DCU is poorly soluble in many organic solvents and can often be removed by filtration, whereas EDU is more soluble and typically requires column chromatography.

Experimental Protocols

Protocol 1: General Procedure for MgCl₂-Mediated C-Acylation

This protocol describes the acylation of an acyl chloride with monomethyl malonate.

Materials:

  • Monomethyl malonate (1.1 eq)

  • Magnesium chloride (MgCl₂, anhydrous, 1.2 eq)

  • Triethylamine (Et₃N, 2.2 eq)

  • Acyl chloride (1.0 eq)

  • Anhydrous acetonitrile (or THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous magnesium chloride and anhydrous acetonitrile.

  • Add triethylamine to the suspension and stir the mixture.

  • Add monomethyl malonate dropwise to the stirring mixture at room temperature.

  • Stir the resulting mixture for 1-2 hours at room temperature to ensure the formation of the magnesium enolate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve the acyl chloride in a minimal amount of anhydrous acetonitrile and add it dropwise to the cold reaction mixture over 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature if necessary.

  • Upon completion, quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Dry Glassware & Inert Atmosphere p2 Prepare Anhydrous Solvents & Reagents r1 Charge MgCl2, Solvent, & Triethylamine p2->r1 r2 Add Monomethyl Malonate r1->r2 r3 Cool to 0 °C r2->r3 r4 Add Acyl Chloride (Dropwise) r3->r4 r5 Monitor by TLC/LC-MS r4->r5 w1 Quench with aq. NH4Cl r5->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry, Filter & Concentrate w2->w3 w4 Column Chromatography w3->w4 end end w4->end Pure Product G start Low Yield Observed reagent_check Check Reagents start->reagent_check Reagent Purity? condition_check Review Conditions start->condition_check Conditions Optimal? method_check Evaluate Method start->method_check Method Appropriate? reagent_sol1 Use Fresh/Dry Base & Coupling Agents reagent_check->reagent_sol1 reagent_sol2 Ensure Anhydrous Solvent/Conditions reagent_check->reagent_sol2 condition_sol1 Increase Temperature Gradually condition_check->condition_sol1 condition_sol2 Increase Reaction Time condition_check->condition_sol2 method_sol1 Switch to MgCl2/Et3N System for C-Acylation method_check->method_sol1 method_sol2 Consider a More Reactive Acylating Agent method_check->method_sol2 G sub Substrate (R-OH / R-NH2) prod Desired Mono-Acylated Product sub->prod 1st Acylation mm Monomethyl Malonate mm->prod byprod Di-Acylated Byproduct mm->byprod prod->byprod 2nd Acylation (Side Reaction)

References

preventing the decarboxylation of 3-Methoxy-3-oxopropanoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Methoxy-3-oxopropanoic acid, with a focus on preventing its unintended decarboxylation during chemical reactions.

Troubleshooting Guide: Preventing Decarboxylation

Unwanted decarboxylation of this compound (also known as monomethyl malonate) is a frequent issue that can lead to low yields and the formation of undesired byproducts. This guide provides solutions to common problems encountered during its use.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product, with evidence of CO₂ evolution (e.g., bubbling). The reaction temperature is too high, promoting thermal decarboxylation.Maintain a low reaction temperature, ideally between 0-4°C, especially during activation and coupling steps.[1] Use of an ice bath or a cryo-cooler is highly recommended.
Side product formation consistent with the decarboxylated starting material. The reaction medium is protic or acidic, which can catalyze decarboxylation.Whenever possible, use aprotic solvents. If a protic solvent is necessary, ensure the reaction is run at a low temperature. Avoid strongly acidic conditions; if pH control is needed, maintain a neutral or slightly basic environment with a non-nucleophilic base.
Inconsistent reaction outcomes between batches. The stability of the this compound stock solution is compromised.Prepare fresh solutions of this compound before use. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in an anhydrous, aprotic solvent and use it within a short timeframe.
Difficulty in activating the carboxylic acid for coupling reactions without initiating decarboxylation. The activation method requires harsh conditions (e.g., high temperatures, strong acids).Employ mild activation agents suitable for low-temperature reactions. For example, use coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (Hydroxybenzotriazole) at 0°C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decarboxylation for this compound?

A1: The thermal decarboxylation of this compound and other malonic acid half-esters proceeds through a cyclic six-membered transition state. This process is driven by the formation of a stable enol intermediate, which then tautomerizes to the corresponding methyl acetate (B1210297) derivative.[1]

Q2: At what temperature does the decarboxylation of this compound become significant?

Q3: How does pH affect the stability of this compound?

A3: The stability of β-keto acids and related compounds can be influenced by pH. While specific studies on the pH stability of this compound were not found, it is generally advisable to avoid strongly acidic or alkaline conditions, which can catalyze hydrolysis of the ester or promote decarboxylation. Neutral to slightly basic conditions are often preferred for reactions involving this reagent.

Q4: Are there any additives that can inhibit the decarboxylation process?

A4: The search results do not indicate any specific inhibitors for the decarboxylation of this compound. The most effective strategy to prevent this unwanted reaction is the strict control of reaction temperature.

Q5: Can I use a protecting group to prevent decarboxylation?

A5: While protecting the carboxylic acid as an ester would prevent decarboxylation, it would also prevent its intended reactivity in many cases (e.g., as a nucleophile in acylation reactions). A more practical approach is to control the reaction conditions, particularly temperature.

Q6: Are there any stable alternatives to this compound for acylation reactions?

A6: Yes, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is an excellent and highly reactive alternative for many acylation reactions.[4][5][6][7][8] It is a cyclic derivative of malonic acid that is often more stable to handle and can be used under mild conditions for Friedel-Crafts acylations and other related transformations.[4][7][8]

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound at Low Temperature

This protocol provides a general guideline for using this compound in a coupling reaction while minimizing the risk of decarboxylation.

Materials:

  • Substrate (amine or alcohol)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve the substrate in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice-water bath.

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture, followed by HOBt (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents).

  • If the substrate is an amine salt, add a non-nucleophilic base like DIPEA (1.5-2.0 equivalents) to neutralize the acid.

  • Stir the reaction mixture at 0°C and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

This protocol is adapted from a similar reaction described in the literature, where a peptide coupling was performed at 0°C.[2]

Protocol 2: Synthesis of this compound from Dimethyl Malonate

This protocol describes the selective monohydrolysis of dimethyl malonate to produce this compound.

Materials:

  • Dimethyl malonate

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Acetonitrile (optional, as a co-solvent)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663) for drying

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve dimethyl malonate in a mixture of water and a small amount of acetonitrile.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of one equivalent of KOH or NaOH dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture vigorously at 0°C for 1-2 hours. Monitor the reaction by TLC to follow the disappearance of the starting material.

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with cold dilute HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain this compound. The product can be further purified by distillation under reduced pressure.[9]

Visualizations

Decarboxylation_Pathway cluster_0 Factors Promoting Decarboxylation High_Temp High Temperature Decarboxylation Decarboxylation High_Temp->Decarboxylation Protic_Solvents Protic Solvents Protic_Solvents->Decarboxylation Acidic_Conditions Strongly Acidic Conditions Acidic_Conditions->Decarboxylation Monomethyl_Malonate This compound Monomethyl_Malonate->Decarboxylation Product Methyl Acetate Derivative + CO₂ Decarboxylation->Product Prevention_Workflow Start Start: Reaction with This compound Condition_Check Is Decarboxylation a Risk? Start->Condition_Check Low_Temp Maintain Low Temperature (0-4 °C) Condition_Check->Low_Temp Yes Alternative Consider Stable Alternative (e.g., Meldrum's Acid) Condition_Check->Alternative If stability is a major concern Proceed Proceed with Reaction Condition_Check->Proceed No Aprotic_Solvent Use Aprotic Solvent Low_Temp->Aprotic_Solvent Mild_Conditions Use Mild Reagents (e.g., EDC, HOBt) Aprotic_Solvent->Mild_Conditions Mild_Conditions->Proceed

References

Technical Support Center: Purification of Crude Monomethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude monomethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude monomethyl malonate?

A1: Common impurities in crude monomethyl malonate, particularly when synthesized from the hydrolysis of dimethyl malonate, include unreacted dimethyl malonate, malonic acid, and residual solvents from the workup, such as ethyl acetate (B1210297).[1][2]

Q2: What are the recommended methods for purifying crude monomethyl malonate?

A2: The most common and effective purification techniques for monomethyl malonate are fractional distillation under reduced pressure, recrystallization, and column chromatography.[3][4] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What is the boiling point of monomethyl malonate?

A3: The boiling point of monomethyl malonate is dependent on the pressure. A reported boiling point is 91-92 °C at 2.5 mmHg.[1]

Q4: Is monomethyl malonate stable under normal laboratory conditions?

A4: Monomethyl malonate is considered relatively stable under normal conditions. However, it may react with strong bases or acids.[5] Care should be taken to avoid these conditions during purification and storage.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield After Purification Product Loss During Extraction: Inefficient extraction from the aqueous layer.Increase the number of extractions with an appropriate organic solvent like ethyl acetate.[1] Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product in the aqueous phase.[1]
Decomposition During Distillation: Overheating or prolonged heating can cause decarboxylation.Use a vacuum distillation setup to lower the boiling point.[6] Ensure the heating mantle is set to the appropriate temperature and the distillation is performed as quickly as possible.
Incomplete Hydrolysis (if synthesizing): The starting diester is still present in significant amounts.Ensure the hydrolysis reaction goes to completion by monitoring with TLC. Adjust reaction time or temperature if necessary.[7]
Persistent Impurities in Purified Product Co-distillation of Impurities: Impurities with similar boiling points to the product.Use a more efficient fractionating column for distillation.[6] Alternatively, consider purification by column chromatography for difficult separations.[8]
Incomplete Removal of Malonic Acid: Malonic acid can be difficult to remove completely by distillation alone.Perform an aqueous wash with a mild base like sodium bicarbonate to convert malonic acid to its water-soluble salt.[9] Be cautious, as a strong base can hydrolyze the desired product.[9]
Contamination from Solvents or Reagents: Use of wet solvents or impure reagents.Ensure all solvents are anhydrous and reagents are of high purity before starting the synthesis or purification.[6]
Product Solidifies or Decomposes in Storage Presence of Acidic or Basic Impurities: Catalyzes decomposition over time.Re-purify the product to remove any residual acidic or basic impurities. Store the purified product under an inert atmosphere and at a low temperature.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is suitable for separating monomethyl malonate from non-volatile impurities and those with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.[6]

  • Sample Preparation: Place the crude monomethyl malonate in the distillation flask.

  • Distillation:

    • Apply a vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the fraction that distills at the expected boiling point and pressure (e.g., 91-92 °C at 2.5 mmHg).[1]

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Recrystallization

Recrystallization can be effective if the crude monomethyl malonate is a solid at room temperature or can be induced to crystallize from a suitable solvent system.

  • Solvent Selection: Choose a solvent or solvent mixture in which monomethyl malonate is soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Column Chromatography

Column chromatography is a highly effective method for separating compounds with similar physical properties.[8]

  • Stationary Phase: Pack a chromatography column with silica (B1680970) gel.[8]

  • Mobile Phase: Select an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of monomethyl malonate from its impurities, as determined by Thin Layer Chromatography (TLC).[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.[10]

Data Presentation

Table 1: Physical Properties and Purification Data of Monomethyl Malonate

ParameterValueReference
Molecular FormulaC₄H₆O₄[5]
Molecular Weight118.09 g/mol [11]
Boiling Point91-92 °C @ 2.5 mmHg[1]
AppearanceColorless liquid[1]
Typical Purity after Distillation~95% (with ~4% dimethyl malonate and ~1% malonic acid)[1][2]
Typical Yield after Synthesis and Purification~81%[1]

Visualizations

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Monomethyl Malonate Distillation Fractional Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (GC, NMR) Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis PureProduct Pure Monomethyl Malonate Analysis->PureProduct

Caption: General workflow for the purification of crude monomethyl malonate.

TroubleshootingLowYield Start Low Yield Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDistillation Examine Distillation Conditions CheckExtraction->CheckDistillation Extraction OK SolutionExtraction Increase Extractions / Add Salt CheckExtraction->SolutionExtraction Inefficient CheckReaction Verify Reaction Completion CheckDistillation->CheckReaction Distillation OK SolutionDistillation Lower Temperature / Use Vacuum CheckDistillation->SolutionDistillation Decomposition Suspected SolutionReaction Optimize Reaction Conditions CheckReaction->SolutionReaction Incomplete

Caption: Troubleshooting logic for addressing low purification yields.

References

Technical Support Center: Large-Scale Synthesis of Malonic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of malonic acid monomethyl ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of malonic acid monomethyl ester, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a low yield of monomethyl malonate. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

Potential Cause Recommended Action
Incomplete Hydrolysis The selective monohydrolysis of dimethyl malonate is a common large-scale method. Ensure the reaction has run to completion. Monitor the reaction progress using techniques like TLC or NMR.[2] Extend the reaction time if necessary.
Incorrect Stoichiometry The molar ratio of reactants is crucial. For the monohydrolysis of dimethyl malonate, carefully control the amount of base used to favor the formation of the monoester.[3][4]
Suboptimal Reaction Temperature Temperature can influence reaction rate and selectivity. For the hydrolysis of dimethyl malonate, maintaining a low temperature (e.g., 0°C in an ice water bath) during the addition of reagents is often recommended to control the reaction.[5]
Poor Reagent Quality Impurities in starting materials like dimethyl malonate can lead to side reactions and lower yields. Ensure the purity of your reagents. If necessary, purify the dimethyl malonate by vacuum distillation before use.[1][6]
Product Loss During Extraction Malonic acid monomethyl ester has some water solubility. During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[5] Saturating the aqueous layer with sodium chloride can also reduce the solubility of the product and improve extraction efficiency.[5]

A logical workflow for troubleshooting low conversion rates can be visualized as follows:

G start Low Yield of Monomethyl Malonate check_completion 1. Verify Reaction Completion (TLC, NMR) start->check_completion check_stoichiometry 2. Assess Reagent Stoichiometry (Especially base) check_completion->check_stoichiometry If incomplete, extend reaction time check_conditions 3. Optimize Reaction Conditions (Temperature, Time) check_stoichiometry->check_conditions If stoichiometry is correct check_reagents 4. Evaluate Reagent Purity check_conditions->check_reagents If conditions are optimal check_workup 5. Review Workup & Extraction Protocol check_reagents->check_workup If reagents are pure solution Improved Yield check_workup->solution If workup is optimized

Troubleshooting workflow for low yield.

Q2: I am observing significant amounts of unreacted dimethyl malonate and malonic acid in my final product. How can I minimize these impurities?

The presence of both the starting diester and the fully hydrolyzed diacid are common challenges in the synthesis of monomethyl malonate.

Minimizing Impurities:

Impurity Cause Solution
Dimethyl Malonate Incomplete reaction.As with low yield, ensure sufficient reaction time and optimal conditions. Monitor the reaction's progress to determine the point of maximum monoester formation before significant diacid formation occurs.[3][4]
Malonic Acid Over-hydrolysis.This occurs when the reaction proceeds for too long or under conditions that are too harsh, leading to the hydrolysis of the second ester group. Carefully control the amount of base used and the reaction time.[3][4]

Purification Strategy:

A key challenge is that monomethyl malonate, dimethyl malonate, and any potential dialkylated byproducts can have very close boiling points, making separation by distillation difficult.[6]

  • Vacuum Distillation: This is the primary method for purifying the final product. One study reported collecting the product at 91-92 °C under a reduced pressure of 2.5 mmHg.[5] Even with careful distillation, some impurities may co-distill. For example, a yield of 81% was achieved with the final product containing 4% dimethyl malonate and 1% malonic acid.[5]

  • Aqueous Wash: Washing the organic extract with a dilute acid can help remove any remaining base, and a brine wash can aid in removing water.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable method for synthesizing malonic acid monomethyl ester?

The selective monohydrolysis of dimethyl malonate is a practical and environmentally friendly method for large-scale synthesis.[3][4] This method is efficient, uses inexpensive reagents, and does not produce hazardous byproducts.[3][4] High yields and purity (approaching 100%) have been reported using this approach.[3][4]

Q2: What are the typical reaction conditions for the selective monohydrolysis of dimethyl malonate?

While specific conditions can vary, a general procedure involves the controlled addition of a base to a solution of dimethyl malonate at a reduced temperature.

Summary of Reaction Parameters:

Parameter Typical Condition Reference
Starting Material Dimethyl malonate[5]
Base Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)[6][7]
Solvent Often a co-solvent system with water (e.g., acetonitrile)[3][5]
Temperature Cooled to 0°C in an ice water bath during addition of reagents[5]
Reaction Time Typically monitored for completion, can be around 1-2 hours[4][5]

Q3: What are the key steps in the workup and purification of monomethyl malonate?

A typical workflow for the synthesis and purification is outlined below.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Dimethyl Malonate in Co-solvent cool Cool to 0°C dissolve->cool add_base Slowly Add Aqueous Base cool->add_base react Stir Until Completion add_base->react acidify Acidify with conc. HCl react->acidify extract Extract with Ethyl Acetate (B1210297) (x5) acidify->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate distill Vacuum Distillation concentrate->distill product Pure Monomethyl Malonate distill->product

General workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Monomethyl Malonate via Selective Monohydrolysis

This protocol is adapted from literature procedures for the selective monohydrolysis of dimethyl malonate.[5]

Materials and Equipment:

  • Large single-neck, round-bottom flask (e.g., 1 L)

  • Magnetic stirrer and stir bar

  • Ice water bath

  • Dropping funnel

  • Dimethyl malonate

  • Acetonitrile (B52724) (or other suitable co-solvent)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L single-neck flask equipped with a magnetic stirrer, add dimethyl malonate (e.g., 1.2 mol) and a minimal amount of acetonitrile to dissolve it.

  • Cooling: Cool the solution to 0°C using an ice water bath.

  • Hydrolysis: Slowly add a solution of aqueous base (e.g., 1.1 equivalents of KOH in water) to the stirred reaction mixture over a period of time, ensuring the temperature remains low.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 60 minutes) after the addition is complete. Monitor the reaction progress by TLC.

  • Workup - Acidification: Once the reaction is complete, carefully acidify the reaction mixture with concentrated HCl while keeping the flask in the ice water bath until the pH is strongly acidic.

  • Workup - Extraction: Transfer the acidified mixture to a large separatory funnel. Extract the product with multiple portions of ethyl acetate (e.g., 5 x 500 mL).

  • Workup - Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (brine).

  • Drying: Dry the ethyl acetate solution over anhydrous sodium sulfate.

  • Concentration: Remove the drying agent by filtration and concentrate the solution using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain monomethyl malonate as a colorless oil.

Quantitative Data from a Representative Experiment: [5]

Parameter Value
Starting Dimethyl Malonate 158.33 g (1.2 mol)
Yield of Monomethyl Malonate 114.77 g (81%)
Distillation Conditions 91-92 °C at 2.5 mmHg
Purity of Final Product ~95%
Major Impurities 4% Dimethyl Malonate, 1% Malonic Acid

References

Technical Support Center: Stabilizing 3-Methoxy-3-oxopropanoic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Methoxy-3-oxopropanoic acid (also known as monomethyl malonate), ensuring its stability is critical for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on long-term storage, troubleshooting common stability issues, and protocols for assessing the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly when heated. This reaction is common for β-keto acids and malonic acid half-esters, leading to the formation of methyl acetate (B1210297). The presence of water can facilitate this process.

Q2: What are the ideal storage conditions for neat (undiluted) this compound?

A2: For long-term storage of the neat liquid, it is recommended to store it in a cool (<15°C), dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1][2] It is also noted as being moisture-sensitive.[1][2]

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the neat compound. For solutions of the analogous compound, 3-Ethoxy-3-oxopropanoic acid, storage at -20°C is recommended for the pure form for up to 3 years, and in solvent at -80°C for up to 1 year.[3] It is advisable to prepare solutions fresh. If storage is necessary, use a dry, aprotic solvent and store at low temperatures in tightly sealed containers.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of malonic acid half-esters in aqueous solutions is pH-dependent. Acidic conditions can catalyze hydrolysis of the ester group, while both acidic and basic conditions can potentially accelerate decarboxylation. For related β-keto acids, neutral to slightly alkaline conditions can favor the more stable carboxylate anion, thus slowing decarboxylation. However, the ester linkage may be susceptible to base-catalyzed hydrolysis. Therefore, if working in aqueous solutions, it is crucial to determine the optimal pH range for stability experimentally.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not widely documented, for related malonic acid derivatives, compounds like hindered phenols (e.g., BHT) are used as antioxidants, and acidic stabilizers are sometimes employed in commercial formulations. The use of any stabilizer should be carefully evaluated for compatibility with the intended application.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Experiments
  • Potential Cause: Degradation of this compound stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, inert atmosphere).

    • Assess Purity: Analyze the compound's purity using a suitable analytical method like HPLC or ¹H NMR (see Experimental Protocols section). Compare the results with the certificate of analysis or a freshly opened sample.

    • Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid storing solutions for extended periods.

    • Evaluate Solvent: Ensure the solvent is dry and free of contaminants. Protic solvents may participate in degradation reactions.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC)
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradation Products: The most likely degradation product is methyl acetate from decarboxylation. Other possibilities include methanol (B129727) and malonic acid from hydrolysis. Use techniques like GC-MS or LC-MS to identify the mass of the impurity peaks.

    • Perform a Forced Degradation Study: Intentionally stress a sample of this compound (e.g., by heating or exposing to acid/base) to confirm the identity of degradation peaks.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products (a stability-indicating method).

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under various conditions. Researchers are encouraged to perform stability studies relevant to their specific experimental conditions. The following table provides a template for organizing such data.

Storage ConditionTimepointPurity (%) of this compoundDegradation Product(s) (%)
Neat Liquid
Room Temperature (20-25°C)0
1 month
3 months
6 months
Refrigerated (2-8°C)0
3 months
6 months
12 months
In Solution (e.g., DMSO)
-20°C0
1 week
1 month
-80°C0
1 month
3 months

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Accelerated Stability Study

This protocol can be used to quickly assess the stability of this compound under stressful conditions.

  • Sample Preparation: Prepare multiple aliquots of the compound, both neat and in the desired solvent, in tightly sealed vials.

  • Stress Conditions:

    • Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Hydrolytic Stress (for solutions): Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 9 with NaOH) conditions.

    • Photostability: Expose samples to UV light, alongside control samples protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the purity of the stressed samples against a control sample (stored at -80°C) using the stability-indicating HPLC method described above.

  • Data Evaluation: Calculate the percentage of degradation and identify the formation of any new peaks.

Visualizations

degradation_pathway MOM This compound MA Methyl Acetate MOM->MA Decarboxylation (Heat) CO2 Carbon Dioxide MOM->CO2 MalonicAcid Malonic Acid MOM->MalonicAcid Hydrolysis (H₂O) Methanol Methanol MOM->Methanol

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Cool, Dark, Inert Gas) Start->CheckStorage AssessPurity Assess Purity (HPLC, NMR) CheckStorage->AssessPurity DegradationSuspected Degradation Suspected AssessPurity->DegradationSuspected FreshSolution Prepare Fresh Solution ProblemSolved Problem Resolved FreshSolution->ProblemSolved DegradationSuspected->FreshSolution Purity OK ForcedDegradation Perform Forced Degradation Study to Identify Degradants DegradationSuspected->ForcedDegradation Purity Low OptimizeMethod Optimize Analytical Method (Stability-Indicating) ForcedDegradation->OptimizeMethod OptimizeMethod->ProblemSolved

References

how to avoid the formation of di-acylated products with monomethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with monomethyl malonate, specifically focusing on how to avoid the formation of di-acylated products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-acylated product formation when using monomethyl malonate?

The primary cause of di-acylation is the high acidity of the mono-acylated product. After the first acylation, the resulting β-keto ester still possesses an acidic proton on the α-carbon. In the presence of a sufficiently strong base, this proton can be removed, creating a new enolate that can react with a second molecule of the acylating agent.

Q2: How does the choice of base influence the selectivity of mono-acylation?

The choice of base is critical. Strong, non-chelating bases like sodium ethoxide or sodium hydride can readily deprotonate both the starting monomethyl malonate and the mono-acylated product, leading to a mixture of mono- and di-acylated products. Milder bases, such as triethylamine (B128534), when used in conjunction with a Lewis acid like magnesium chloride, favor the formation of a magnesium enolate. This complex is more selective for mono-acylation.

Q3: Why is the use of magnesium chloride recommended for selective mono-acylation?

Magnesium chloride plays a crucial role in promoting selective mono-acylation by forming a chelated magnesium enolate. This chelation brings the reacting species into close proximity and favors a six-membered transition state for C-acylation over O-acylation.[1] This method enhances the acidity of the α-protons on the malonate, allowing for the use of a milder base like triethylamine, which is less likely to deprotonate the mono-acylated product.[1]

Q4: Can I use other magnesium salts besides magnesium chloride?

While other magnesium salts like magnesium ethoxide can also be used to generate magnesium enolates, the combination of anhydrous magnesium chloride and triethylamine is a well-documented and effective method for the selective C-acylation of malonic acid half-esters.[1]

Q5: My acylation reaction is sluggish or not going to completion. What are the possible causes?

Several factors can contribute to a sluggish reaction:

  • Insufficient activation: Ensure that the magnesium enolate has formed completely before adding the acylating agent.

  • Purity of reagents: The presence of moisture can quench the enolate and hinder the reaction. Use anhydrous solvents and ensure your reagents are dry.

  • Low reactivity of the acylating agent: For less reactive acylating agents, a longer reaction time or gentle heating may be necessary.

  • Steric hindrance: Highly hindered acylating agents or substituted malonates may react more slowly.

Q6: I am observing significant amounts of starting material at the end of the reaction. What should I do?

Unreacted starting material can be due to incomplete enolate formation. Ensure you are using the correct stoichiometry of base and magnesium chloride. Also, verify the purity and reactivity of your acylating agent. If the issue persists, consider increasing the reaction time or temperature moderately.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions
Significant formation of di-acylated product - Use of a strong, non-chelating base (e.g., sodium ethoxide).- Incorrect stoichiometry (excess base or acylating agent).- Switch to the magnesium chloride/triethylamine protocol for selective mono-acylation.- Carefully control the stoichiometry, using a slight excess of the monomethyl malonate salt if necessary.
Low yield of the desired mono-acylated product - Incomplete reaction.- Side reactions (e.g., O-acylation).- Degradation of starting material or product.- Ensure anhydrous conditions and pure reagents.- Use the magnesium enolate method to favor C-acylation.- Monitor the reaction by TLC to determine the optimal reaction time.
Reaction is slow or does not start - Inactive magnesium.- Low-quality reagents.- Insufficient temperature.- Use freshly crushed or activated magnesium if preparing the enolate from magnesium metal.- Ensure all reagents and solvents are pure and anhydrous.- If using the MgCl₂/triethylamine method, ensure the enolate formation is complete before adding the acylating agent.
Formation of unidentified byproducts - Impurities in the starting materials or acylating agent.- Side reactions due to excessive heat.- Transesterification if using an alkoxide base that does not match the ester.- Purify starting materials and reagents before use.- Maintain the recommended reaction temperature.- The MgCl₂/triethylamine method avoids the issue of transesterification.

Data Presentation: Comparison of Acylation Methods

The following table summarizes the expected yields for the mono-acylated product using different methodologies. The magnesium-mediated approach demonstrates superior selectivity for mono-acylation.

MethodBaseKey ReagentsTypical Yield of Mono-acylated ProductTendency for Di-acylation
Magnesium-Mediated Acylation TriethylamineAnhydrous MgCl₂High (~79% or higher)Low
Traditional Alkoxide Method Sodium EthoxideSodium EthoxideVariable (often lower)High

Experimental Protocols

Protocol 1: Selective Mono-acylation of Monomethyl Malonate via Magnesium Enolate

This protocol is adapted from a procedure utilizing monomethyl monopotassium malonate and an acyl chloride.

1. Preparation of the Magnesium Salt:

  • In a 1 L flask under an inert argon atmosphere, suspend 32.80 g (0.21 mol) of monomethyl monopotassium malonate in 300 ml of anhydrous acetonitrile (B52724).

  • Cool the mixture to 10-15 °C.

  • To this suspension, add 44.36 ml (0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.

  • Stir the reaction mixture at 20-25 °C for 2.5 hours to ensure the formation of the magnesium enolate.

2. Acylation:

  • Cool the resulting slurry to 0 °C.

  • Add the acyl chloride (0.1 mol) dropwise over 25 minutes, maintaining the temperature below 5°C.

  • After the addition of the acyl chloride, add an additional 3 ml of triethylamine.

  • Allow the reaction mixture to stir overnight at 20-25 °C.

3. Workup and Purification:

  • Remove the acetonitrile under vacuum.

  • Suspend the residue in 100 ml of toluene (B28343) and re-concentrate to remove residual triethylamine hydrochloride.

  • Add 150 ml of toluene to the residue and cool the mixture to 10-15 °C.

  • Carefully add 150 ml of 13% aqueous HCl, ensuring the temperature remains below 25 °C.

  • Separate the aqueous layer, and wash the organic layer twice with 40 ml of 13% aqueous HCl and once with 40 ml of water.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by distillation or recrystallization.

Visualizing the Process

Reaction Mechanism

reaction_mechanism MMM Monomethyl Malonate (as potassium salt) Mg_Enolate Magnesium Enolate (Chelated Intermediate) MMM->Mg_Enolate + Base Base Et3N / MgCl2 Mono_Product Mono-acylated Product (β-Keto Ester) Mg_Enolate->Mono_Product + Acyl Chloride Acyl_Cl Acyl Chloride (R-COCl) Mono_Enolate Mono-acylated Enolate Mono_Product->Mono_Enolate + Strong Base (competing reaction) Di_Product Di-acylated Product (Undesired) Strong_Base Strong Base (e.g., NaOEt) Mono_Enolate->Di_Product + Acyl Chloride troubleshooting_workflow Start Start Experiment Problem Low Yield or Di-acylation? Start->Problem Check_Base Using MgCl2/Et3N? Problem->Check_Base Yes Success Problem Solved Problem->Success No Use_Mg_Method Action: Switch to MgCl2/Et3N Method Check_Base->Use_Mg_Method No Check_Stoich Stoichiometry Correct? Check_Base->Check_Stoich Yes Use_Mg_Method->Start Adjust_Stoich Action: Use 1.0 eq. Acyl-Cl, slight excess of Malonate salt Check_Stoich->Adjust_Stoich No Check_Conditions Anhydrous Conditions? Check_Stoich->Check_Conditions Yes Adjust_Stoich->Start Dry_Reagents Action: Dry Solvents & Reagents Thoroughly Check_Conditions->Dry_Reagents No Check_Conditions->Success Yes Dry_Reagents->Start Failure Issue Persists? Consult Further selective_monoacylation node_strong_base Strong Base (e.g., NaOEt) Deprotonates starting material Deprotonates mono-acylated product Leads to di-acylation node_outcome Desired Outcome Selective Mono-acylation node_strong_base->node_outcome Avoid node_mg_method MgCl2 / Et3N Method Forms chelated Mg-enolate Favors mono-acylation node_mg_method->node_outcome Recommended Path

References

Technical Support Center: Selective Mono-alkylation of Malonic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the selective mono-alkylation of malonic acid monomethyl ester. It is intended for researchers, scientists, and drug development professionals to facilitate method refinement and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the selective mono-alkylation of malonic acid monomethyl ester.

Q1: I am observing significant amounts of dialkylated product. How can I improve the selectivity for mono-alkylation?

A1: The formation of a dialkylated byproduct is a common challenge.[1][2] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the malonic acid monomethyl ester relative to the base and the alkylating agent.[3][4] This increases the probability that the base will deprotonate an unreacted molecule rather than the mono-alkylated product.[1]

  • Base Equivalents: Use exactly one equivalent of the base.[1] Using an excess of the base can lead to the deprotonation and subsequent alkylation of the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which can favor the reaction with the more abundant starting material enolate.

  • Temperature Management: Maintain a lower reaction temperature during the addition of the alkylating agent. While the initial enolate formation is often done at room temperature, subsequent heating after the addition of the alkylating agent should be gentle.[1]

Q2: My reaction is slow or does not seem to proceed to completion. What are the possible causes and solutions?

A2: Several factors can contribute to a sluggish or incomplete reaction:

  • Base Strength: The base may not be strong enough to achieve complete deprotonation of the malonic ester. While alkoxides like sodium ethoxide are common, for less reactive systems, a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF might be necessary.[1]

  • Reactivity of the Alkylating Agent: The reactivity of the alkyl halide is crucial. The general order of reactivity is I > Br > Cl. Secondary and tertiary alkyl halides are poor substrates due to competing elimination reactions.[5]

  • Insufficient Heating: While high temperatures can promote side reactions, the alkylation step often requires gentle heating to proceed at a reasonable rate.[1]

  • Moisture: The presence of water will deactivate the base. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

Q3: I am observing byproducts other than the dialkylated ester. What could they be and how can I avoid them?

A3: Besides dialkylation, other side reactions can occur:

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of ester products.[1] To prevent this, always use a base with the same alkyl group as your ester (e.g., sodium methoxide (B1231860) for a methyl ester).[5]

  • Claisen Condensation: This can happen if the enolate attacks the carbonyl group of another ester molecule. This is generally less of an issue in malonic ester synthesis due to the high acidity of the α-protons, but can be minimized by controlling the reaction temperature and stoichiometry.

  • O-alkylation: While C-alkylation is generally favored, some O-alkylation of the enolate can occur, leading to the formation of a ketene (B1206846) acetal. This is typically a minor byproduct with malonate esters.

Q4: How do I choose the appropriate base and solvent for my reaction?

A4: The choice of base and solvent is critical for reaction success:

  • Base Selection: Sodium ethoxide (NaOEt) in ethanol (B145695) or sodium methoxide (NaOMe) in methanol (B129727) are standard choices, ensuring the alkoxide matches the ester to prevent transesterification.[1] For more control and to avoid side reactions associated with protic solvents, stronger bases like sodium hydride (NaH) in aprotic solvents like THF or DMF can be used.[1]

  • Solvent Selection: Protic solvents like ethanol are commonly used with their corresponding alkoxide bases. Aprotic solvents such as THF or DMF are preferred when using stronger bases like NaH to ensure complete enolate formation and minimize side reactions.[1]

Data Presentation

The following tables summarize key reaction parameters and their impact on the selective mono-alkylation of malonic acid esters.

Table 1: Stoichiometric Ratios for Selective Alkylation [4]

Desired ProductMalonate (Equivalents)Base (Equivalents)Alkylating Agent (Equivalents)Expected Outcome
Mono-alkylation 1.1 - 1.51.01.0Favors mono-alkylated product
Di-alkylation (One-pot) 1.02.0 - 2.22.0 - 2.2Favors di-alkylated product
Di-alkylation (Stepwise) 1.0 (Step 1)1.0 (Step 1)1.0 (Step 1)Forms mono-alkylated product, which is then used in a second step with another equivalent of base and alkylating agent.

Table 2: Influence of Reaction Parameters on Mono- vs. Di-alkylation [1]

ParameterTo Favor Mono-alkylationTo Favor Di-alkylation
Stoichiometry Use a slight excess of malonic ester.Use a slight excess of base and alkylating agent.
Base Use exactly one equivalent of base.Use two equivalents of base (can be added stepwise).
Temperature Gentle heating after addition of alkylating agent.Stepwise heating after each alkylation step.
Alkylating Agent Primary alkyl halides are preferred.Primary alkyl halides are preferred.

Experimental Protocols

The following are representative protocols for the selective mono-alkylation of malonic acid monomethyl ester.

Protocol 1: Mono-alkylation using Sodium Methoxide in Methanol

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Base Formation: Carefully add sodium metal (1.0 equivalent) in small portions to the methanol at 0 °C to generate sodium methoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the sodium methoxide solution, add malonic acid monomethyl ester (1.1 equivalents) dropwise at room temperature. Stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[1]

Protocol 2: Mono-alkylation using Sodium Hydride in DMF

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) in anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C and add malonic acid monomethyl ester (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor the progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the selective mono-alkylation of malonic acid monomethyl ester.

experimental_workflow prep Preparation of Apparatus (Inert Atmosphere) base_prep Base Preparation (e.g., NaOMe in MeOH) prep->base_prep enolate Enolate Formation (Add Malonic Ester) base_prep->enolate alkylation Alkylation (Add Alkyl Halide) enolate->alkylation workup Reaction Work-up (Quench, Extract) alkylation->workup purification Purification (Distillation/Chromatography) workup->purification product Mono-alkylated Product purification->product

Caption: General experimental workflow for selective mono-alkylation.

troubleshooting_guide start Low Yield of Mono-alkylated Product check_dialkylation Check for Dialkylation start->check_dialkylation dialkylation_present Dialkylation Observed check_dialkylation->dialkylation_present Yes no_dialkylation No Significant Dialkylation check_dialkylation->no_dialkylation No dialkylation_solutions Adjust Stoichiometry: - Use excess malonate - Use 1.0 eq. base - Slow alkyl halide addition dialkylation_present->dialkylation_solutions check_starting_material Unreacted Starting Material? no_dialkylation->check_starting_material starting_material_present Incomplete Reaction check_starting_material->starting_material_present Yes other_byproducts Check for Other Byproducts (e.g., Transesterification) check_starting_material->other_byproducts No incomplete_reaction_solutions Troubleshoot Reaction Conditions: - Check base activity/strength - Verify alkyl halide reactivity - Ensure anhydrous conditions - Optimize temperature starting_material_present->incomplete_reaction_solutions transesterification_solution Ensure base matches ester (e.g., NaOMe for methyl ester) other_byproducts->transesterification_solution

Caption: Troubleshooting decision tree for poor mono-alkylation yield.

References

troubleshooting guide for reactions involving 3-Methoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxy-3-oxopropanoic Acid, also known as monomethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synonyms for this compound?

A1: Common synonyms include monomethyl malonate and methyl hydrogen malonate.[1][2]

Q2: What are the key functional groups in this compound and how do they influence its reactivity?

A2: this compound possesses both a carboxylic acid group and a methyl ester group.[1] The methylene (B1212753) group (CH₂) positioned between these two carbonyl groups is particularly acidic, making it susceptible to deprotonation to form a reactive enolate. This enolate is a key intermediate in many of its characteristic reactions.

Q3: What are the primary safety precautions to consider when handling this compound?

A3: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Q4: How should this compound be stored?

A4: It is recommended to store this compound in a cool, dry place, away from heat and incompatible substances such as strong oxidizing agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Alkylation Reactions

Problem: Low yield of the desired mono-alkylated product.

  • Possible Cause 1: Incomplete deprotonation.

    • Solution: Ensure at least one full equivalent of a sufficiently strong base is used. The base's conjugate acid should have a pKa significantly higher than that of this compound. Sodium hydride (NaH) or sodium ethoxide are commonly used.[3] Also, ensure all reagents and solvents are anhydrous, as moisture can quench the base.

  • Possible Cause 2: Dialkylation as a major side product.

    • Solution: Use a slight excess of this compound relative to the alkylating agent and the base.[4] This stoichiometry favors the reaction of the initial enolate over the enolate of the mono-alkylated product. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and reduce the likelihood of dialkylation.[5]

  • Possible Cause 3: Competing elimination reaction (E2).

    • Solution: This is common when using secondary or tertiary alkyl halides. The malonate enolate can act as a base, leading to the formation of an alkene.[5] Whenever possible, use primary alkyl halides. If secondary halides must be used, try lowering the reaction temperature to favor substitution over elimination.[5]

Problem: Reaction fails to go to completion.

  • Possible Cause 1: Inactive base.

    • Solution: The base may have degraded due to moisture exposure. Use a fresh batch of base and ensure anhydrous reaction conditions.[5]

  • Possible Cause 2: Unreactive alkyl halide.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. Consider using a more reactive alkyl halide if the reaction is sluggish.[5]

  • Possible Cause 3: Insufficient temperature.

    • Solution: While high temperatures can promote side reactions, some alkylations require gentle heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.[5]

Troubleshooting Alkylation Reactions Workflow

start Low Mono-alkylation Yield incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Check dialkylation Significant Dialkylation? start->dialkylation Check elimination Elimination Product (Alkene)? start->elimination Check solution_base Use 1 eq. of strong, anhydrous base incomplete_deprotonation->solution_base Solution solution_stoichiometry Use excess malonate ester. Add alkyl halide slowly. dialkylation->solution_stoichiometry Solution solution_halide Use primary alkyl halide. Lower reaction temperature. elimination->solution_halide Solution

Caption: Troubleshooting workflow for low-yield alkylation reactions.

Knoevenagel Condensation

Problem: Low or no product yield.

  • Possible Cause 1: Inefficient catalyst.

    • Solution: The choice of catalyst is crucial. Weak bases like piperidine (B6355638) or pyridine (B92270) are commonly used to avoid self-condensation of the aldehyde or ketone.[6] Consider optimizing the catalyst and its concentration. Alternative catalysts like Lewis acids (e.g., TiCl₄) or greener options like ammonium (B1175870) bicarbonate can also be effective.

  • Possible Cause 2: Unfavorable reaction conditions.

    • Solution: Optimize the solvent and temperature. Polar aprotic solvents like DMF or DMSO can be effective.[7] For some substrates, heating is required, but for others, like phenolic aldehydes, high temperatures can lead to side reactions.[6] Removing the water formed during the reaction, for instance, with a Dean-Stark apparatus, can drive the equilibrium towards the product.[8]

  • Possible Cause 3: Steric hindrance.

    • Solution: Bulky substituents on either the aldehyde/ketone or the malonate can hinder the reaction. Longer reaction times or higher temperatures may be necessary to overcome this.[6]

Problem: Formation of side products.

  • Possible Cause 1: Self-condensation of the carbonyl compound.

    • Solution: This is more likely with strong bases. Use a weak base catalyst. Adding the carbonyl compound slowly to the reaction mixture can also minimize its self-condensation by keeping its concentration low.

  • Possible Cause 2: Michael addition of the malonate to the product.

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to slow down this subsequent reaction.

Knoevenagel Condensation Experimental Workflow

A Mix Aldehyde/Ketone, this compound, and Solvent B Add Catalyst (e.g., Piperidine) A->B C Heat to Optimal Temperature (if necessary) B->C D Monitor by TLC C->D E Quench Reaction (e.g., Acidification) D->E Upon Completion F Isolate Crude Product (Filtration/Evaporation) E->F G Purify Product (Recrystallization/Chromatography) F->G

Caption: General experimental workflow for the Knoevenagel condensation.

Decarboxylation

Problem: Incomplete decarboxylation.

  • Possible Cause 1: Insufficient heating.

    • Solution: Decarboxylation of the carboxylic acid formed after hydrolysis of the ester requires elevated temperatures. Ensure the reaction is heated sufficiently, often to the boiling point of a high-boiling solvent like toluene (B28343) or xylene.[9]

  • Possible Cause 2: Incomplete hydrolysis of the ester.

    • Solution: Before decarboxylation can occur, the methyl ester must be hydrolyzed to a carboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification.[3] Ensure the hydrolysis step is complete before attempting decarboxylation.

Problem: Formation of byproducts.

  • Possible Cause 1: Substrate decomposition at high temperatures.

    • Solution: If the substrate is sensitive to high temperatures, consider lowering the reaction temperature and extending the reaction time.[9]

  • Possible Cause 2: Oxidative side products.

    • Solution: If the substrate is prone to oxidation, degas the solvent and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Data Presentation

Table 1: Influence of Base on Alkylation of Malonic Esters

EntryBaseSolventTemperature (°C)Yield (%)ee (%)Reference
150% aq. KOHToluene09592[10]
250% aq. NaOHToluene08885[10]
3K₂CO₃ (solid)Toluene09190[10]
4Cs₂CO₃ (solid)Toluene09391[10]

Note: Data is for a model α-methylmalonate, but illustrates the impact of the base on yield and enantiomeric excess.

Table 2: Solvent Effects on Knoevenagel Condensation

EntrySolventConversion (%)Selectivity (%)TimeReference
1Toluene61100hours[11]
2Acetonitrile9910015 min[11]
3Methanolpoorpoor-[11]
4DMF8110015 min[11]
5DMSO9210015 min[11]
6Diethyl ether99100hours[11]

Note: Data is for a model Knoevenagel condensation, highlighting the significant role of the solvent.

Experimental Protocols

Protocol 1: Mono-alkylation of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (NaH, 1.0 equivalent) portion-wise to the stirred solvent at 0 °C.

  • Substrate Addition: Slowly add this compound (1.1 equivalents) to the suspension. Stir at room temperature until gas evolution ceases.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Knoevenagel Condensation with an Aldehyde
  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol (B145695) or toluene).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. If a Dean-Stark trap is used with toluene, water will be collected.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Hydrolysis and Decarboxylation of an Alkylated Product
  • Hydrolysis (Acidic): To the alkylated this compound derivative, add an excess of aqueous acid (e.g., 6M H₂SO₄). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Hydrolysis (Basic): Alternatively, reflux the ester with an excess of aqueous NaOH. After hydrolysis, cool the mixture and carefully acidify it with a strong acid (e.g., concentrated HCl).

  • Decarboxylation: Heat the resulting substituted malonic acid to a high temperature (typically 100-150 °C) until the evolution of CO₂ ceases. This can be done neat or in a high-boiling solvent.

  • Purification: Cool the residue and purify the resulting carboxylic acid by distillation or recrystallization.[3]

References

Validation & Comparative

A Comparative Guide to 3-Methoxy-3-oxopropanoic Acid and Diethyl Malonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a C3-dicarbonylic building block is pivotal for the construction of complex molecular architectures. Among the plethora of available reagents, 3-Methoxy-3-oxopropanoic acid (monomethyl malonate) and diethyl malonate have emerged as versatile and widely utilized synthons. This guide provides a comprehensive comparative study of these two reagents, offering insights into their respective properties, synthetic applications, and experimental considerations to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a reagent is crucial for its effective application in synthesis. The following table summarizes the key properties of this compound and diethyl malonate.

PropertyThis compoundDiethyl Malonate
Synonyms Monomethyl Malonate, Methyl Hydrogen MalonateDEM, Diethyl Propanedioate
CAS Number 16695-14-0[1]105-53-3[2]
Molecular Formula C4H6O4[1]C7H12O4[2]
Molecular Weight 118.09 g/mol 160.17 g/mol [2]
Appearance Colorless to light yellow clear liquidColorless liquid[2]
Boiling Point 90 °C / 0.5 mmHg199 °C[2][3]
Melting Point Not specified-50 °C[2][3]
Density 1.1 g/cm³ (20/20)1.055 g/mL at 25 °C[2][3]
Solubility Soluble in water[1]Slightly soluble in water; miscible with ethanol, ether, chloroform, and benzene[2][4]

Synthetic Applications: A Tale of Two Malonates

Both this compound and diethyl malonate are prized for the reactivity of their central methylene (B1212753) group, which is activated by the two adjacent carbonyl functionalities. This allows for facile deprotonation to form a stabilized carbanion, a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone of organic chemistry, enabling the synthesis of substituted acetic acids.[5][6] Diethyl malonate is the classic reagent for this transformation.[5] The process involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.[7][8] A significant drawback of this method is the potential for dialkylation, which can complicate product purification and lower yields.[6]

This compound offers a distinct advantage in this context. The presence of a single ester group allows for mono-alkylation, followed by decarboxylation to yield a mono-substituted acetic acid, thus avoiding the issue of dialkylation.

Malonic_Ester_Synthesis cluster_DEM Diethyl Malonate Pathway cluster_MMM This compound Pathway DEM Diethyl Malonate Enolate_DEM Enolate DEM->Enolate_DEM Base Alkylated_DEM Alkylated Diethyl Malonate Enolate_DEM->Alkylated_DEM R-X Dicarboxylic_Acid Dicarboxylic Acid Alkylated_DEM->Dicarboxylic_Acid H3O+, Heat Acetic_Acid Substituted Acetic Acid Dicarboxylic_Acid->Acetic_Acid -CO2 MMM This compound Enolate_MMM Enolate MMM->Enolate_MMM Base Alkylated_MMM Alkylated Product Enolate_MMM->Alkylated_MMM R-X Mono_Acid Mono-substituted Acetic Acid Alkylated_MMM->Mono_Acid Heat, -CO2

Figure 1: Comparative workflow of malonic ester synthesis.
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated product.[9] Both diethyl malonate and its derivatives are commonly employed in this reaction.[10][11] The reaction is typically catalyzed by a weak base, such as an amine.[9]

While diethyl malonate is a standard choice, this compound can also participate in Knoevenagel-type reactions. The choice between the two can influence the subsequent reaction steps. For instance, the Doebner modification of the Knoevenagel condensation utilizes a carboxylic acid-containing active methylene compound, such as malonic acid itself, in the presence of pyridine, leading to condensation followed by decarboxylation.[9] This suggests that this compound could offer a more direct route to certain α,β-unsaturated carboxylic acid derivatives.

Knoevenagel_Condensation cluster_Reactants Active Methylene Compounds Reagents Aldehyde/Ketone + Active Methylene Compound Intermediate Adduct Reagents->Intermediate Base Catalyst Product α,β-Unsaturated Product Intermediate->Product -H2O DEM Diethyl Malonate MMM This compound

Figure 2: General scheme of the Knoevenagel condensation.
Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] Doubly stabilized enolates derived from reagents like diethyl malonate are excellent Michael donors.[13][14]

The use of this compound in Michael additions can be advantageous when the final product requires a single carboxylic acid moiety after a subsequent decarboxylation step. This avoids the need for a selective mono-hydrolysis of a diester, streamlining the synthetic route.

Experimental Protocols: Representative Procedures

Synthesis of this compound from Dimethyl Malonate

This procedure outlines a common method for the preparation of monomethyl malonate.[15]

  • Reaction Setup: In a 1 L single-neck flask equipped with a magnetic stirrer, dissolve 158.33 g (1.2 mol) of dimethyl malonate in 10 µL of acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Hydrolysis: Add 100 mL of water and continue stirring for 30 minutes. Subsequently, add 240 mL of a 5M KOH aqueous solution (1.2 mol) dropwise over 15 minutes.

  • Reaction: Continue stirring the mixture for 60 minutes in the ice-water bath.

  • Work-up: Acidify the reaction mixture with 150 mL of 12M HCl in an ice-water bath and saturate with NaCl.

  • Extraction: Extract the acidified mixture with five 500 mL portions of ethyl acetate (B1210297).

  • Purification: Combine the ethyl acetate extracts, wash with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product is obtained by distillation.

Alkylation of Diethyl Malonate: A Typical Malonic Ester Synthesis

This protocol is a generalized procedure for the alkylation step in a malonic ester synthesis.

  • Enolate Formation: To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add diethyl malonate dropwise at room temperature.

  • Alkylation: To the resulting solution of the sodium salt of diethyl malonate, add an appropriate alkyl halide (e.g., benzyl (B1604629) chloride) and heat the mixture to reflux.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over a suitable drying agent, filter, and remove the solvent to yield the crude alkylated diethyl malonate, which can be further purified by distillation.

Concluding Remarks

Both this compound and diethyl malonate are powerful tools in the synthetic chemist's arsenal. Diethyl malonate, with its long history of use, is a reliable and well-understood reagent for classic transformations like the malonic ester synthesis. However, the potential for dialkylation can be a limitation.

This compound, on the other hand, offers a more controlled approach for the synthesis of mono-substituted derivatives, circumventing the issue of multiple alkylations. Its asymmetric nature can be strategically exploited to simplify synthetic routes and improve overall efficiency. The choice between these two reagents will ultimately depend on the specific target molecule and the desired synthetic strategy. For syntheses requiring the introduction of a single substituted acetic acid unit, this compound presents a compelling and often superior alternative to its diethyl counterpart.

References

A Comparative Guide to the Reactivity of Malonic Acid Monoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malonic acid monoesters are pivotal intermediates in organic synthesis, prized for their utility in constructing complex molecular architectures. Their reactivity, particularly in alkylation and decarboxylation reactions, is fundamental to their application in the synthesis of a diverse array of compounds, including substituted carboxylic acids and ketones. This guide provides an objective comparison of the reactivity of different malonic acid monoesters, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.

Factors Influencing Reactivity

The reactivity of malonic acid monoesters is primarily governed by the acidity of the α-hydrogen, which is influenced by both steric and electronic factors of the ester group and any substituents on the α-carbon. A lower pKa of the α-hydrogen facilitates the formation of the enolate intermediate, which is the key nucleophile in many of its characteristic reactions.

Comparative Reactivity in Key Reactions

The two most common and synthetically useful reactions of malonic acid monoesters are alkylation of the α-carbon and decarboxylation. The efficiency of these reactions is highly dependent on the structure of the monoester.

Alkylation of Malonic Acid Monoesters

The alkylation of malonic acid monoesters proceeds via an SN2 reaction between the enolate of the monoester and an alkyl halide. The rate and yield of this reaction are sensitive to the nature of both the monoester and the alkylating agent.

A study on the preparation of mono-substituted malonic acid half oxyesters (SMAHOs) provides valuable data on the yields of the alkylation step for various substrates. The following table summarizes the yields for the monoalkylation of diethyl malonate with a range of alkyl halides, followed by monosaponification to the corresponding monoester. The initial alkylation yield is a strong indicator of the reactivity towards different alkylating agents.

EntryR in R-XXAlkylating AgentProductOverall Yield (2 steps) (%)
1CH₃IMethyl Iodide4aa 50
2C₂H₅IEthyl Iodide4ab 40
3n-C₆H₁₃In-Hexyl Iodide4ac 75
4n-C₄H₉In-Butyl Iodide4bd 93
5i-C₄H₉BrIsobutyl Bromide4be 52
6AllylBrAllyl Bromide4bf 81
7PropargylBrPropargyl Bromide4bg 58
8Benzyl (B1604629)BrBenzyl Bromide4bh 76

Data sourced from a study on the preparation of mono-substituted malonic acid half oxyesters.[1]

From this data, it is evident that primary activated alkyl halides, such as allyl and benzyl bromide, provide high yields, indicating a high reactivity.[1] Primary aliphatic iodides also react efficiently.[1] The use of a secondary alkyl halide (isobutyl bromide) results in a lower yield, which is consistent with the SN2 mechanism where steric hindrance plays a significant role.[1]

The choice of the leaving group on the alkylating agent also significantly impacts the reaction rate. A comparative analysis of leaving groups in the alkylation of diethyl malonate demonstrates this effect.

Leaving GroupSubstrate ExampleRelative Rate Constant (k_rel)Typical Yield (%)pKa of Conjugate Acid (approx.)
I⁻Ethyl Iodide~5>95-10
Br⁻Ethyl Bromide190-95-9
OTs⁻Ethyl Tosylate~0.585-90-2.8
Cl⁻Ethyl Chloride~0.01<70-7

Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation step with diethyl malonate under standard conditions.[2]

As the data indicates, iodide is an excellent leaving group, leading to the fastest reaction rates due to the high stability of the iodide anion.[2] Bromide is also a very effective and commonly used leaving group.[2]

Decarboxylation of Malonic Acid Monoesters

Decarboxylation is a key step in the malonic ester synthesis, typically occurring upon heating after hydrolysis of the ester group(s). The ease of decarboxylation is related to the stability of the resulting carbanion/enol intermediate.

A study on the photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives showed that aryl-substituted malonic acids are particularly prone to decarboxylation, which is attributed to the ability of the aryl group to stabilize the resulting radical intermediate.[3] In contrast, alkyl-substituted malonic acid derivatives require prolonged reaction times for decarboxylation.[3] The study also highlighted that the monoester of benzylmalonic acid is efficiently decarboxylated under conditions where the corresponding dicarboxylic acid shows almost no reactivity, suggesting that the free carboxylic acid group can inhibit the reaction.[3]

Experimental Protocols

General Procedure for Monoalkylation of Diethyl Malonate and Subsequent Monosaponification

This protocol is adapted from the synthesis of mono-substituted malonic acid half oxyesters.[1]

Step 1: Monoalkylation of Diethyl Malonate

  • To a solution of diethyl malonate (1.1 equivalents) in anhydrous DMF (0.5–1.0 M), sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) is added portionwise at 0 °C under an inert atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The alkyl halide (1.0 equivalent) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water at 0 °C.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Monosaponification

  • The monoalkylated diethyl malonate (1.0 equivalent) is dissolved in a 10:1 mixture of the corresponding alcohol (e.g., ethanol (B145695) for ethyl esters) and water (0.5 M).

  • Potassium hydroxide (B78521) (1.0–1.2 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

  • The alcohol is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether.

  • The aqueous layer is then acidified to pH ≤ 2 with cold 1 M HCl and extracted with diethyl ether or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the malonic acid monoester.

Kinetic Study of Decarboxylation of Malonic Acid in Ester Solvents

The following is a general procedure for monitoring the decarboxylation of malonic acid, which can be adapted for its monoesters.[4]

  • A known quantity of the malonic acid monoester is placed in a reaction vessel.

  • A specific volume of a high-boiling ester solvent (e.g., benzyl benzoate) is added.

  • The reaction vessel is placed in a constant temperature bath.

  • The volume of carbon dioxide evolved is measured at regular time intervals using a gas burette.

  • The rate constant for the first-order reaction can be calculated from the plot of log(V∞ - Vt) versus time, where V∞ is the total volume of CO₂ evolved and Vt is the volume at time t.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of malonic acid monoesters.

Alkylation_of_Malonic_Acid_Monoester cluster_products MAM Malonic Acid Monoester Enolate Enolate Intermediate MAM->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate AlkylatedMAM α-Alkylated Malonic Acid Monoester Enolate->AlkylatedMAM + R-X Salt NaX AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedMAM

Alkylation of a malonic acid monoester.

Decarboxylation_Pathway SubstitutedMAM α-Substituted Malonic Acid Monoester SubstitutedMalonicAcid α-Substituted Malonic Acid SubstitutedMAM->SubstitutedMalonicAcid 1. Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, H₂O) EnolIntermediate Enol Intermediate SubstitutedMalonicAcid->EnolIntermediate 2. CO2 CO₂ SubstitutedMalonicAcid->CO2 Heat Heat (Δ) FinalProduct Substituted Carboxylic Acid EnolIntermediate->FinalProduct Tautomerization

Hydrolysis and decarboxylation pathway.

References

A Comparative Guide to Cross-Reactivity of Malonic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate, belongs to the malonic acid family of compounds. These molecules are of significant interest in biological research and drug development due to their ability to interact with various enzymes. A critical consideration when evaluating any new compound in a biological assay is its specificity and potential for cross-reactivity with structurally similar molecules. Cross-reactivity occurs when a molecule that is not the primary target of an assay interacts with the assay's components, leading to inaccurate results. This guide provides a framework for understanding and evaluating the cross-reactivity of this compound and related compounds.

While specific cross-reactivity studies for this compound are not extensively available in published literature, this guide presents a hypothetical comparative analysis based on the known behavior of malonic acid derivatives as enzyme inhibitors. Malonic acid itself is a classic example of a competitive inhibitor for the enzyme succinate (B1194679) dehydrogenase, demonstrating how structural similarity to the native substrate (succinate) can lead to specific biological interactions.[1][2] Derivatives of malonic acid have been synthesized and tested as potent inhibitors for other enzymes, such as human neutrophil collagenase.[3][4]

This guide will outline the methodologies required to perform such a comparative study, present data in a clear, tabular format, and provide visual workflows to aid in experimental design.

Data Presentation: Hypothetical Cross-Reactivity Analysis

To assess the specificity of this compound, its activity would be compared against structurally related compounds in a relevant biological assay. For this example, we will use a hypothetical enzyme inhibition assay. The data below illustrates how the half-maximal inhibitory concentration (IC50) and percentage cross-reactivity would be presented.

Table 1: Comparative Inhibition of Hypothetical Enzyme "Metabolo-Synthase X"

CompoundStructureIC50 (µM)% Cross-Reactivity*
This compound CH₃OOCCH₂COOH50 100%
Malonic AcidHOOCCH₂COOH25020%
Dimethyl MalonateCH₃OOCCH₂COOCH₃>1000<5%
Malonamic AcidH₂NCOCH₂COOH8006.25%
Succinic Acid (Substrate)HOOCCH₂CH₂COOHN/AN/A

*Percentage Cross-Reactivity is calculated relative to the primary compound of interest: (IC50 of this compound / IC50 of Test Compound) x 100.

Experimental Protocols

The assessment of cross-reactivity for a small molecule like this compound is commonly performed using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This method measures the ability of test compounds to compete with a labeled antigen for a limited number of antibody binding sites.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a standard method for determining the cross-reactivity of an antibody or receptor with various structurally similar small molecules.

1. Materials:

  • Microtiter plates (96-well)

  • Target analyte conjugate for coating (e.g., this compound conjugated to a carrier protein like BSA)

  • Specific primary antibody (or receptor) for the target analyte

  • This compound (for standard curve)

  • Potential cross-reacting compounds (e.g., Malonic Acid, Dimethyl Malonate)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the target analyte conjugate solution (1-10 µg/mL in Coating Buffer). Cover the plate and incubate overnight at 4°C.[5]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[5]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[6]

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test compounds.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody solution for 1 hour at 37°C.[5]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 90 minutes at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.[5]

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at room temperature, protected from light.[7]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes.[7]

3. Data Analysis:

  • Generate a standard curve by plotting the OD values against the logarithm of the standard concentrations.

  • Determine the IC50 value for the standard and for each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percentage cross-reactivity for each test compound using the formula mentioned in the data table caption.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of malonic acid derivatives.

G cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 r1 Prepare Standards & Test Compound Dilutions p3 Block Non-Specific Sites p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Coated Plate r2 Pre-incubate Compounds with Primary Antibody r1->r2 d1 Wash Plate r2->r3 r3->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 a1 Read Absorbance (450 nm) d3 Wash Plate d2->d3 d4 Add Substrate (TMB) d3->d4 d5 Add Stop Solution d4->d5 d5->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

G substrate Succinate sdh Succinate Dehydrogenase (Complex II) substrate->sdh Binds to active site inhibitor Malonic Acid Derivative (e.g., this compound) inhibitor->sdh Competitively Inhibits product Fumarate sdh->product Catalyzes etc Electron Transport Chain sdh->etc Inhibition reduces electron flow product->etc Contributes to respiration Cellular Respiration etc->respiration

References

Monomethyl Malonate as a Derivatizing Agent: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes. This guide provides a comprehensive comparison of monomethyl malonate (MMM) as a potential derivatizing agent against established alternatives. While MMM is a well-known reagent in organic synthesis, its application as a derivatizing agent for analytical purposes is not yet established.[1] This comparison is therefore based on fundamental chemical principles and available data for analogous reactions, providing a prospective evaluation for researchers and drug development professionals.

Theoretical Performance of Monomethyl Malonate

Monomethyl malonate possesses a reactive carboxylic acid group, suggesting its potential to derivatize compounds with hydroxyl and amino functional groups through esterification and amidation, respectively. It could also theoretically undergo transesterification with other esters. The primary purpose of such derivatization would be to replace active hydrogens, thereby reducing the polarity and increasing the volatility of the analyte.[2][3][4]

Comparison with Standard Derivatizing Agents

The performance of a derivatizing agent is assessed based on several factors including reaction efficiency, stability of the derivative, and the suitability of the resulting product for the analytical technique. Here, we compare the theoretical application of MMM with three major classes of widely used derivatizing agents: silylation, acylation, and alkylation agents.[2][3][4]

Target Analytes: Alcohols, Phenols, and Amines

Table 1: Comparison of Derivatizing Agents for Alcohols, Phenols, and Amines

FeatureMonomethyl Malonate (MMM) (Theoretical)Silylation Agents (e.g., BSTFA, MSTFA)Acylation Agents (e.g., TFAA, PFPA)
Reaction Esterification / AmidationSilylationAcylation
Reactive Group Carboxylic AcidSilyl (B83357) group donorAcyl group donor
Target Groups -OH, -NH2, -SH-OH, -NH2, -SH, -COOH-OH, -NH2, -SH
Reaction Speed Likely moderate to slow; may require catalyst and heat.Very fast, often instantaneous at room temperature or with gentle heating.[5]Fast, often requiring heating.
Byproducts WaterVolatile and generally non-interfering byproducts.[6][7]Acidic byproducts (e.g., trifluoroacetic acid) that may need to be removed.[7]
Derivative Stability Potentially good, forming stable esters or amides.TMS derivatives are moisture-sensitive; t-BDMS derivatives are significantly more stable.[2][8]Generally stable.[6]
GC-MS Compatibility The resulting derivative would likely have good chromatographic properties.Excellent, widely used. Silyl derivatives often produce characteristic mass spectra.[8]Excellent, fluorinated derivatives enhance ECD detection.[6][9]
Versatility Potentially applicable to a range of polar analytes.Highly versatile and widely applicable to a broad range of compounds.[5][8]Very versatile, especially for multifunctional compounds.[9]
Target Analytes: Carboxylic Acids

For carboxylic acids, MMM is not a suitable primary derivatizing agent as it also contains a carboxylic acid group. Instead, other methods are employed.

Table 2: Common Derivatizing Agents for Carboxylic Acids

Derivatization MethodReagent ExamplesReactionKey Characteristics
Alkylation (Esterification) BF3-Methanol, Diazomethane, PFBBrConverts carboxylic acids to esters (e.g., methyl, butyl, pentafluorobenzyl esters).Produces stable derivatives with good chromatographic properties. The choice of alcohol can be used to adjust retention times.[2][7][9] PFBBr is particularly useful for enhancing sensitivity in electron capture detection (ECD).[3][10]
Silylation BSTFA, MSTFA, MTBSTFAConverts carboxylic acids to silyl esters.A very common and effective method. Silyl esters are volatile and thermally stable.[5][11] MTBSTFA forms t-butyldimethylsilyl derivatives which are more resistant to hydrolysis.[2]

Experimental Protocols

As there are no established analytical protocols for derivatization with monomethyl malonate, a generalized, theoretical procedure is proposed based on standard esterification reactions. This is contrasted with a standard protocol for a widely used silylation agent.

Theoretical Experimental Protocol: Derivatization of an Alcohol with Monomethyl Malonate

Objective: To form a more volatile ester derivative of a target alcohol for GC-MS analysis.

Materials:

  • Analyte containing a hydroxyl group

  • Monomethyl malonate (MMM)

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Esterification catalyst (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst like sulfuric acid)

  • Heating block or water bath

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried analyte in the anhydrous solvent in a reaction vial.

  • Reagent Addition: Add a molar excess of monomethyl malonate to the vial.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Reaction progress can be monitored by analyzing aliquots with GC-MS.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system.

Standard Experimental Protocol: Silylation of an Alcohol with BSTFA

Objective: To form a volatile trimethylsilyl (B98337) (TMS) ether derivative of a target alcohol for GC-MS analysis.

Materials:

  • Analyte containing a hydroxyl group

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or water bath

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the dried analyte in 100 µL of the anhydrous solvent in a reaction vial.

  • Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS for hindered hydroxyl groups) to the solution.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. For many unhindered alcohols, the reaction can be instantaneous at room temperature.

  • Cooling and Analysis: After incubation (if necessary), allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Visualizing Derivatization Workflows

The following diagrams illustrate the conceptual workflow for derivatization with monomethyl malonate and a typical workflow for the established method of silylation.

G cluster_0 Theoretical Derivatization with Monomethyl Malonate start Analyte with -OH or -NH2 reagents Add Monomethyl Malonate + Catalyst (e.g., DCC) start->reagents heat Heat (e.g., 60-80°C) reagents->heat product Ester or Amide Derivative heat->product analysis GC-MS Analysis product->analysis

Caption: Theoretical workflow for derivatization using monomethyl malonate.

G cluster_1 Standard Silylation Workflow start_s Analyte with Active Hydrogen (-OH, -NH2, -COOH, -SH) reagents_s Add Silylating Agent (e.g., BSTFA) start_s->reagents_s heat_s Optional Heating reagents_s->heat_s product_s Silyl Derivative heat_s->product_s analysis_s GC-MS Analysis product_s->analysis_s

Caption: Standard workflow for silylation-based derivatization.

Conclusion

Based on its chemical structure, monomethyl malonate theoretically presents a potential, albeit unexplored, avenue for the derivatization of alcohols and amines via esterification and amidation. The resulting derivatives are expected to be stable and suitable for GC-MS analysis. However, when compared to established derivatizing agents, MMM is likely to face several disadvantages.

The reaction kinetics are predicted to be slower, and the need for a catalyst and heating is more probable than with highly reactive silylating agents. Furthermore, the generation of non-volatile byproducts could complicate the analysis. In contrast, silylation and acylation are well-established, highly efficient, and versatile methods with a vast body of supporting literature and readily available, highly purified reagents.[5][6][8]

For researchers, scientists, and drug development professionals, the existing portfolio of silylation, acylation, and alkylation reagents offers robust and reliable solutions for the vast majority of derivatization needs in GC-MS. While the exploration of novel derivatizing agents is a valuable scientific endeavor, monomethyl malonate would require significant experimental validation to demonstrate any potential advantages over these established methods.

References

Confirmation of Product Structure from Reactions with Malonic Acid Monomethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, malonic acid monomethyl ester and its derivatives are versatile building blocks. The confirmation of product structures derived from these reagents is paramount for the successful progression of synthetic campaigns. This guide provides a comparative analysis of common reactions involving malonic acid monomethyl ester, offering experimental data, detailed protocols, and spectroscopic evidence to aid in structural confirmation. We also explore alternative reagents and methodologies to provide a broader context for synthetic strategy.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for key reactions involving malonic acid monomethyl ester and its common diethyl ester analogue, alongside relevant alternative methods.

ReactionSubstrate 1Substrate 2Catalyst/BaseSolventTime (h)Yield (%)Reference(s)
Malonic Ester Synthesis Diethyl Malonate1-BromobutaneSodium EthoxideEthanol2-497[1]
Dimethyl Malonate1-BromobutaneSodium MethoxideMethanol (B129727)2-3~85-95[2]
Knoevenagel Condensation Diethyl MalonateBenzaldehyde (B42025)Piperidine (B6355638)/Benzoic AcidBenzene (B151609)11-1889-91[3]
MalononitrileBenzaldehyde[MeHMTA]BF4Neat< 0.05100[4]
Diethyl MalonateFurfuralAmmonium BicarbonateNeat1~80[5]
Michael Addition Dimethyl MalonateChalcone (B49325)(S)-prolinate TBP+DMF4High[6]
Diethyl MalonateChalconeNickel-SparteineToluene1290
Diethyl MalonateBenzalacetophenoneChiral PTCToluene2494[7]

Experimental Protocols & Structural Confirmation

Detailed methodologies for key reactions are presented below, including spectroscopic data that is crucial for the confirmation of the resulting product structures.

Malonic Ester Synthesis: Alkylation of Dimethyl Malonate

The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids.[8]

Experimental Protocol:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in anhydrous methanol to prepare sodium methoxide. To this solution, add dimethyl malonate (1.05 eq) dropwise at room temperature and stir for 30 minutes.[2]

  • Alkylation: Add an alkyl halide (e.g., 1-bromobutane, 1.0 eq) dropwise to the enolate solution. The reaction may be gently heated to ensure completion.[2]

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. The crude product can be purified by vacuum distillation.[9]

  • Hydrolysis and Decarboxylation: The resulting α-substituted dimethyl malonate is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid and heat, which subsequently decarboxylates to yield the final substituted acetic acid.[8]

Structural Confirmation (Example: Diethyl 2-butylmalonate):

  • ¹H NMR (CDCl₃, δ, ppm): 4.20 (q, 4H, -OCH₂CH₃), 3.35 (t, 1H, -CH(CO₂Et)₂), 1.90 (m, 2H, -CH₂CH₂CH₂CH₃), 1.30 (m, 4H, -CH₂CH₂CH₂CH₃), 1.25 (t, 6H, -OCH₂CH₃), 0.90 (t, 3H, -CH₂CH₂CH₂CH₃). The triplet at 3.35 ppm is characteristic of the proton on the α-carbon.

  • IR (cm⁻¹): ~1735 (C=O, ester), ~2960 (C-H, aliphatic).

Knoevenagel Condensation: Reaction of Diethyl Malonate with Benzaldehyde

This reaction is a cornerstone for the formation of carbon-carbon double bonds, yielding α,β-unsaturated esters.[10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine diethyl malonate (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine and benzoic acid, and benzene as the solvent.[3]

  • Reaction: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 11-18 hours).[3]

  • Work-up and Purification: Cool the reaction mixture and wash with water, 1N HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The product, diethyl benzalmalonate, is purified by vacuum distillation.[3]

Structural Confirmation (Example: Diethyl Benzalmalonate):

  • ¹H NMR (CDCl₃, δ, ppm): 7.7 (s, 1H, vinylic CH), 7.4-7.5 (m, 5H, Ar-H), 4.3 (q, 4H, -OCH₂CH₃), 1.3 (t, 6H, -OCH₂CH₃).[11] The singlet around 7.7 ppm is a key indicator of the newly formed vinylic proton.

  • IR (cm⁻¹): ~1725 (C=O, conjugated ester), ~1630 (C=C, alkene).

Michael Addition: Reaction of Dimethyl Malonate with Chalcone

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of chalcone (1.0 eq) in a suitable solvent such as toluene, add dimethyl malonate (1.2 eq) and a catalytic amount of a suitable base or catalyst (e.g., Nickel-Sparteine complex).

  • Reaction: Stir the reaction mixture at ambient temperature for the required time (e.g., 12 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Structural Confirmation (Example: Dimethyl 2-(3-oxo-1,3-diphenylpropyl)malonate):

  • ¹H NMR (CDCl₃, δ, ppm): 7.90-7.20 (m, 10H, Ar-H), 4.19-4.24 (m, 1H), 3.87 (d, 1H), 3.75 (s, 3H, -OCH₃), 3.52 (s, 3H, -OCH₃), 3.47-3.59 (m, 2H).[7] The disappearance of the vinylic protons of chalcone and the appearance of new aliphatic protons are key indicators of the reaction's success.

  • IR (cm⁻¹): ~1730 (C=O, ester), ~1685 (C=O, ketone).[7]

Alternative Reagents and Methodologies

While malonic acid monomethyl ester is a powerful tool, several alternatives exist for related transformations.

  • Acetoacetic Ester Synthesis: For the synthesis of ketones, the acetoacetic ester synthesis is a close cousin to the malonic ester synthesis. It employs a β-keto ester, such as ethyl acetoacetate, and follows a similar pathway of alkylation and decarboxylation to yield a substituted ketone.[12][13]

  • Greener Knoevenagel Condensation: Traditional Knoevenagel condensations often require hazardous solvents and long reaction times. Modern alternatives utilize catalysts like ionic liquids or solid supports (e.g., hydroxyapatite) and energy sources like microwave or ultrasound, often in solvent-free or aqueous conditions, leading to significantly shorter reaction times and higher yields.[14][15]

  • Direct Enolate Alkylation: For the synthesis of some substituted acetic acids, the direct alkylation of an acetic acid enolate equivalent can be considered. However, the malonic ester synthesis is often preferred due to the ease of enolate formation under milder conditions (using an alkoxide base) and the avoidance of regioselectivity issues that can arise with substituted ketone enolates.[16]

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Malonic_Ester_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product MonomethylMalonate Monomethyl Malonate Enolate 1. Enolate Formation (Base, e.g., NaOMe) MonomethylMalonate->Enolate AlkylHalide Alkyl Halide (R-X) Alkylation 2. SN2 Alkylation AlkylHalide->Alkylation Enolate->Alkylation Hydrolysis 3. Hydrolysis (H₃O⁺) Alkylation->Hydrolysis Decarboxylation 4. Decarboxylation (Heat) Hydrolysis->Decarboxylation CarboxylicAcid Substituted Carboxylic Acid (R-CH₂COOH) Decarboxylation->CarboxylicAcid

Caption: Workflow for the Malonic Ester Synthesis.

Knoevenagel_Condensation cluster_reactants Reactants Malonate Monomethyl Malonate EnolateFormation Enolate Formation (Weak Base) Malonate->EnolateFormation 1. Carbonyl Aldehyde or Ketone NucleophilicAddition Nucleophilic Addition Carbonyl->NucleophilicAddition EnolateFormation->NucleophilicAddition 2. Dehydration Dehydration (-H₂O) NucleophilicAddition->Dehydration 3. Product α,β-Unsaturated Ester Dehydration->Product

Caption: Key steps in the Knoevenagel Condensation.

Michael_Addition cluster_reactants Reactants Donor Michael Donor (Monomethyl Malonate Enolate) Addition 1,4-Conjugate Addition Donor->Addition Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Addition Protonation Protonation Addition->Protonation Adduct Michael Adduct (1,5-Dicarbonyl Compound) Protonation->Adduct

Caption: General pathway for the Michael Addition.

References

comparative analysis of catalysts for reactions involving 3-Methoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various catalysts utilized in key chemical transformations involving 3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate. This versatile C3 building block is a crucial precursor in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials. The selection of an appropriate catalyst is paramount for optimizing reaction efficiency, selectivity, and sustainability. This document offers a detailed comparison of catalyst performance based on experimental data, alongside standardized experimental protocols and visual representations of reaction workflows to aid in catalyst selection and experimental design.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound, such as this compound, with a carbonyl compound. The choice of catalyst significantly influences the reaction rate and yield.

Catalyst Performance in Knoevenagel Condensation

The following table summarizes the performance of various catalysts in the Knoevenagel condensation of aldehydes with malonate esters. While specific data for this compound is limited in readily available literature, the data for closely related malonates like diethyl malonate and malononitrile (B47326) provide a strong basis for comparison.

Catalyst TypeCatalystCatalyst LoadingSubstratesSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Basic1CaO–1.5MgO (BMO-1)0.05 gBenzaldehyde (B42025), MalononitrileWaterRoom Temp.10 min98[1]
Heterogeneous BasicZnO-Benzaldehyde, Ethyl CyanoacetateSolvent-freeRoom Temp.6 h>95[1]
Heterogeneous Mixed-Metal PhosphateMALPO-Benzaldehyde, MalononitrileEthanolReflux-94[2]
Homogeneous BaseDBU/H₂O complex1 mmolVarious Aldehydes, Malononitrile/Ethyl CyanoacetateWaterRoom Temp.-Excellent[3]
Ionic Liquid[MeHMTA]BF₄15 mol%Benzaldehyde, Malononitrile-Room Temp.-Excellent[4]
OrganocatalystImmobilized Gelatine1 gIsovaleraldehyde, Diethyl MalonateDMSORoom Temp.12 h85-89[5]
OrganocatalystTriphenylphosphine-Aldehydes, Ethyl Cyanoacetate/MalononitrileSolvent-free--Excellent[6]
Experimental Protocol: Knoevenagel Condensation using an Ionic Liquid Catalyst

This protocol is adapted from a procedure for the Knoevenagel condensation of benzaldehyde and malononitrile catalyzed by 1-methyl-hexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF₄)[4].

Materials:

  • Benzaldehyde (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • [MeHMTA]BF₄ (72.6 mg, 15 mol%)

  • Water

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2.0 mmol) and malononitrile (2.0 mmol).

  • Add the ionic liquid catalyst, [MeHMTA]BF₄ (15 mol%), to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if the product is a solid, filter the reaction mixture, wash the solid with water (3 x 5 mL), and dry to obtain the pure product.

  • If the product is a liquid, add ethyl acetate (2.0 mL) to the reaction mixture, followed by filtration and separation of the organic layer.

  • The aqueous layer containing the catalyst can be concentrated and the catalyst can be recovered and reused.

G General Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst Stir Stir at Specified Temperature Reactants->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Filter Filter Reaction Mixture Monitor->Filter Extract Extract with Organic Solvent Filter->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Crystallization/Chromatography Evaporate->Purify

General experimental workflow for Knoevenagel condensation.

Michael Addition

The Michael addition, or conjugate addition, of this compound to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds and synthesizing a variety of important synthons. The choice of catalyst is critical for achieving high yields and, in asymmetric variants, high enantioselectivity.

Catalyst Performance in Michael Addition

The following table compares the performance of different catalysts in the Michael addition of malonates to chalcones and other enones.

Catalyst TypeCatalystCatalyst LoadingSubstratesSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)Reference
OrganocatalystL-Phe-L-Phg-derived phosphonium (B103445) salt-Malonates, Chalcones-0-up to 99up to 99[7]
Metal ComplexNickel-Sparteine Complex10 mol%Diethyl Malonate, Chalcone (B49325)Toluene2558580[8][9]
HeterogeneousLDH/rGO-10-Acetophenone, Benzaldehyde (forms chalcone in situ)Solvent-free--High (Michael adduct)-[10]
OrganocatalystDipeptide-derived multifunctional phosphonium salts-Malonates, Enones-0-up to 99up to 99[7]
Experimental Protocol: Asymmetric Michael Addition

This protocol is a general representation based on the enantioselective Michael addition of diethyl malonate to chalcone catalyzed by a Nickel-Sparteine complex[8][9].

Materials:

  • Chalcone (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • NiCl₂ (10 mol%)

  • (-)-Sparteine (10 mol%)

  • Dry Toluene

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene.

  • Stir the mixture at room temperature until a homogenous solution is formed.

  • Add the chalcone (1.0 equiv) to the catalyst solution.

  • Add diethyl malonate (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 25°C for the specified time (e.g., 5-12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G Michael Addition Reaction Pathway cluster_reactants Reactants MonomethylMalonate This compound (Michael Donor) Catalyst Base Catalyst MonomethylMalonate->Catalyst Deprotonation Chalcone α,β-Unsaturated Carbonyl (Michael Acceptor) Adduct Michael Adduct Chalcone->Adduct Enolate Enolate Intermediate Catalyst->Enolate Enolate->Chalcone Nucleophilic Attack Protonation Protonation Adduct->Protonation FinalProduct Final Product Protonation->FinalProduct

Simplified pathway of a base-catalyzed Michael addition.

Transesterification

Transesterification of this compound or related diesters like dimethyl malonate is a key reaction for the synthesis of other malonic acid esters. This reaction is typically catalyzed by acids or bases.

Catalyst Performance in Transesterification

The following table provides an overview of catalysts used in the transesterification of malonate esters.

Catalyst TypeCatalystSubstratesTemperature (°C)Time (h)Yield (%)Purity (%)Reference
OrganotinDibutyltin oxideDimethyl malonate, Ethanol81-8815>95-[11]
OrganotitaniumTetraethyl orthotitanateDimethyl malonate, Ethanol81-888>95-[11]
Homogeneous BaseSodium MethoxidePalm Kernel Oil FAME, Neopentyl Glycol100-140-96 (conversion)-[12]
Experimental Protocol: Transesterification of Dimethyl Malonate

This protocol is based on a continuous process for the preparation of diethyl malonate from dimethyl malonate[11].

Materials:

  • Dimethyl malonate

  • Ethanol

  • Tetraethyl orthotitanate

Procedure:

  • A mixture of dimethyl malonate, a molar excess of ethanol, and a catalytic amount of tetraethyl orthotitanate is prepared.

  • The reaction mixture is heated to a temperature between 60 and 200°C (e.g., 81-88°C).

  • The methanol (B129727) formed during the reaction is continuously removed, for example, through a packed column, to drive the equilibrium towards the product.

  • The reaction is monitored by gas chromatography.

  • After completion, the diethyl malonate product is isolated and purified.

Decarboxylation

Decarboxylation of malonic acid half-esters like this compound is a crucial step in many synthetic routes, leading to the formation of acetate derivatives. This reaction can be promoted by heat or catalyzed by various metal complexes.

Catalyst Performance in Decarboxylation

The following table summarizes different catalytic systems for the decarboxylation of malonic acid derivatives.

Catalyst TypeCatalyst SystemSubstratesKey FeaturesReference
Copper-catalyzedCu catalysis with arylboron nucleophilesMalonic acid derivativesEnables decarboxylative carbonyl α-arylation.[13][14]
OrganocatalyzedBenzylammonium trifluoroacetateMalonic acid half thioestersAvoids nonproductive protiodecarboxylation.[15]
Metal-catalyzedAg₂CO₃ and AcOH in DMSOHeteroaromatic carboxylic acidsSimple and highly efficient protodecarboxylation.[16]
PhotocatalyticVisible-light photoredox catalystCarboxylic acidsMild and facile formation of alkyl radicals.[17][18]
Bimetallic NanoparticlesFe₂₅Ru₇₅@SILP+IL-NEt₂Hydroxybenzoic acid derivativesHigh stability and decarboxylation activity.[19]
Experimental Protocol: Decarboxylative Arylation

This protocol is a generalized representation of the copper-catalyzed decarboxylative arylation of malonate half-esters[13][14].

Materials:

  • Malonic acid half-ester (e.g., this compound derivative)

  • Arylboronic acid or ester

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Ligand (e.g., a phenanthroline derivative)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or DMSO)

  • Oxidant (often aerobic oxidation using air or O₂)

Procedure:

  • In a reaction vessel, combine the malonic acid half-ester, arylboron reagent, copper catalyst, ligand, and base in the chosen solvent.

  • Stir the mixture under an atmosphere of air or oxygen at the specified temperature (often ambient to moderately elevated temperatures).

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Upon completion, perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the α-aryl ester product.

Conclusion

The selection of a catalyst for reactions involving this compound is a critical decision that significantly impacts the outcome of the synthesis. For Knoevenagel condensations, heterogeneous basic catalysts and ionic liquids offer high yields and operational simplicity. In Michael additions, organocatalysts and metal complexes can provide excellent yields and high enantioselectivity for asymmetric transformations. Transesterification is effectively catalyzed by organotin and organotitanium compounds. For decarboxylation, a range of modern catalytic methods, including copper-catalyzed, organocatalyzed, and photocatalytic systems, offer mild and efficient alternatives to traditional thermal methods. This guide provides a foundation for researchers to make informed decisions in catalyst selection, leading to the development of more efficient and sustainable synthetic methodologies.

References

A Researcher's Guide to Validating the Purity of Commercially Available Monomethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. Monomethyl malonate, a key building block in the synthesis of a wide range of pharmaceuticals and other complex organic molecules, is no exception. This guide provides a comprehensive comparison of commercially available monomethyl malonate, outlines the potential impact of common impurities, and details experimental protocols for its purity validation.

Comparing Commercial Monomethyl Malonate and Its Alternatives

The purity of commercially available monomethyl malonate can vary between suppliers, with common purities ranging from 96% to over 98%.[1][2][3] The primary impurities often found in commercially produced monomethyl malonate are residual starting materials and byproducts from its synthesis, namely dimethyl malonate and malonic acid .

The presence of these impurities can have significant implications for subsequent reactions. In applications such as Knoevenagel condensations, the reactivity of the active methylene (B1212753) group is crucial.[4][5] While both monomethyl malonate and dimethyl malonate can participate in these reactions, the presence of the diester can lead to the formation of undesired side products.[4] Furthermore, the acidic nature of residual malonic acid can interfere with base-catalyzed reactions and potentially lead to unwanted side reactions.

For applications requiring high precision and yield, it is crucial to either source high-purity monomethyl malonate or to analytically validate the purity of the available material to account for the presence of these reactive impurities.

Data Presentation: Purity of Commercial Monomethyl Malonate

The following table summarizes the stated purity of monomethyl malonate from various suppliers. It is important to note that these are the purities as advertised by the suppliers and should be independently verified for critical applications.

Supplier/SourceStated PurityCommon Impurities Identified in Synthesis
Alfa Aesar96%Dimethyl Malonate, Malonic Acid
TCI Chemicals>98.0%Dimethyl Malonate, Malonic Acid
Visa Chem Private Limited98%Dimethyl Malonate, Malonic Acid
Various Online Marketplaces96% - 99%Not specified by all vendors

Experimental Protocols for Purity Validation

To accurately determine the purity of monomethyl malonate and quantify the levels of dimethyl malonate and malonic acid, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.

Quantitative ¹H-NMR Spectroscopy for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute purity of a substance when an internal standard of known purity is used.[6][7][8][9]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the monomethyl malonate sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid of certified purity) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and vortex until both the sample and the internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with an exponential line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both monomethyl malonate and the internal standard. For monomethyl malonate, the methylene protons (-CH₂-) typically appear as a singlet. For the internal standard, integrate a known proton signal.

    • Calculate the purity of the monomethyl malonate using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and semi-volatile impurities.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the monomethyl malonate sample at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate.

    • For the identification of acidic impurities like malonic acid, derivatization to a more volatile silyl (B83357) ester (e.g., using BSTFA) may be necessary.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400).

  • Data Analysis:

    • Identify the peaks corresponding to monomethyl malonate, dimethyl malonate, and any derivatized malonic acid by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the impurities by creating a calibration curve with known concentrations of the standards or by using the relative peak area percentage, assuming similar response factors for the structurally related compounds.

HPLC for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile or thermally labile compounds.[12]

Protocol:

  • Sample and Standard Preparation:

    • Prepare stock solutions of monomethyl malonate, dimethyl malonate, and malonic acid at 1 mg/mL in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.

    • Prepare the sample solution at a concentration within the calibration range.

  • HPLC Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • 0-10 min: 10-90% acetonitrile

      • 10-15 min: 90% acetonitrile

      • 15-16 min: 90-10% acetonitrile

      • 16-20 min: 10% acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for each compound based on their retention times compared to the standards.

    • Construct a calibration curve for each analyte by plotting peak area against concentration.

    • Determine the concentration of each component in the sample from the calibration curves.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the experimental protocols for validating the purity of monomethyl malonate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Determination cluster_result Final Result start Commercial Monomethyl Malonate weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve qNMR Quantitative ¹H-NMR dissolve->qNMR With Internal Standard GCMS GC-MS dissolve->GCMS Dilution/Derivatization HPLC HPLC dissolve->HPLC Dilution nmr_analysis Purity Calculation via Integration qNMR->nmr_analysis gcms_analysis Impurity Identification & Quantification GCMS->gcms_analysis hplc_analysis Separation & Quantification HPLC->hplc_analysis purity_report Validated Purity Report nmr_analysis->purity_report gcms_analysis->purity_report hplc_analysis->purity_report

Caption: Experimental workflow for validating monomethyl malonate purity.

signaling_pathway_analogy cluster_input Starting Material cluster_impurities Potential Impurities cluster_reaction Synthetic Transformation (e.g., Knoevenagel Condensation) cluster_output Reaction Outcome mmm Monomethyl Malonate reaction Reaction with Aldehyde/Ketone mmm->reaction dmm Dimethyl Malonate dmm->reaction side_products Side Products dmm->side_products ma Malonic Acid ma->reaction reduced_yield Reduced Yield ma->reduced_yield desired_product Desired Product reaction->desired_product

References

alternative reagents to 3-Methoxy-3-oxopropanoic acid for specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of synthetic organic chemistry. 3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate, is a versatile C3 building block. However, a range of alternative reagents can be employed for similar transformations, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound and its alternatives in three key transformations: the Knoevenagel condensation, the Michael addition, and the malonic ester synthesis. The performance of these reagents is evaluated based on available experimental data, and detailed protocols are provided for key examples.

Alternatives to this compound

Several classes of compounds can serve as alternatives to this compound, primarily derivatives of malonic acid. These alternatives offer different levels of reactivity, steric hindrance, and handling requirements. The most common alternatives include:

  • Dialkyl Malonates: Diethyl malonate and dimethyl malonate are widely used due to their commercial availability and well-established reactivity.[1][2]

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic diester is known for its high acidity and reactivity, often allowing reactions to proceed under milder conditions.[3][4][5]

  • Potassium Malonate Salts: Potassium monoethyl malonate (KEM) and other half-ester salts offer a stable, solid alternative that can be used directly in reactions.

  • Cyanoacetic Acid and its Esters: The strong electron-withdrawing nature of the nitrile group in these compounds makes the methylene (B1212753) protons highly acidic, facilitating various condensation reactions.[6]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[7] This reaction is widely used in the synthesis of α,β-unsaturated compounds and various heterocyclic systems like coumarins.[8]

Performance Comparison

While direct side-by-side comparative studies are limited, the available data allows for a qualitative and, in some cases, quantitative assessment of different malonate derivatives in the Knoevenagel condensation.

ReagentAldehyde/KetoneCatalystSolventTemp. (°C)TimeYield (%)Reference
Diethyl Malonate SalicylaldehydePiperidine/Acetic AcidEthanol (B145695)Reflux7 h-[8]
Diethyl Malonate SalicylaldehydeL-proline (10 mol%)Ethanol8018 h94[9]
Dimethyl Malonate SalicylaldehydeL-proline (10 mol%)Ethanol8018 h92[9]
Meldrum's Acid SalicylaldehydePiperidine/Acetic AcidEthanol/Water---[8]
Ethyl Cyanoacetate SalicylaldehydePiperidine/Acetic AcidEthanol/Water---[8]
Malononitrile (B47326) Aromatic AldehydesAmmonium (B1175870) Acetate (B1210297)EthanolReflux2 hHigh[10]

Note: A "High" yield indicates that the methodology is reported to be highly efficient for a range of substrates, although a specific value for the listed example was not provided in the reference.

G cluster_intermediate Intermediate cluster_product Product Aldehyde_Ketone Aldehyde or Ketone Aldol_Adduct Aldol-type Adduct Aldehyde_Ketone->Aldol_Adduct Active_Methylene Active Methylene Compound Active_Methylene->Aldol_Adduct Nucleophilic Addition Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product Dehydration

Caption: General workflow of the Knoevenagel condensation.

Experimental Protocols

General Protocol for Knoevenagel Condensation with Malononitrile [10]

This protocol is a general procedure adaptable for the reaction of various aromatic aldehydes with malononitrile.

  • Materials:

    • Aromatic Aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Ammonium acetate (0.2 mmol)

    • Ethanol (10 mL)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol).

    • Add 10 mL of ethanol to the flask.

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

    • Heat the mixture to reflux with constant stirring for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product in a vacuum oven to obtain the final pure compound.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Active methylene compounds are excellent Michael donors.

Performance Comparison

Meldrum's acid is a particularly effective reagent in Michael additions due to its high acidity, often providing good to excellent yields.

Michael DonorMichael AcceptorCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
Meldrum's Acid Bismaleimide----High[11][12]
Diethyl Malonate Chalcones1,2-diphenylethanediamine---61-99[13]
Dimethyl Malonate α,β-unsaturated sulfonesTriton-BBenzene---[13]

Note: A "High" yield indicates that the methodology is reported to be highly efficient for a range of substrates, although a specific value for the listed example was not provided in the reference.

G cluster_intermediate Intermediate cluster_product Product Michael_Donor Michael Donor (e.g., Malonate Derivative) Enolate Enolate Michael_Donor->Enolate Base Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Adduct 1,4-Adduct Michael_Acceptor->Adduct Enolate->Adduct 1,4-Addition Final_Product Michael Adduct Adduct->Final_Product Protonation

Caption: General mechanism of the Michael Addition.

Experimental Protocols

Protocol for Acylation of Meldrum's Acid [14]

This protocol describes the acylation of Meldrum's acid, a common precursor step for subsequent transformations.

  • Materials:

    • Recrystallized Meldrum's acid (0.165 mol)

    • Anhydrous dichloromethane (B109758) (65 mL)

    • Anhydrous pyridine (B92270) (0.40 mol)

    • Freshly distilled phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane (50 mL)

    • Round-bottomed flask (300 mL) with dropping funnel and magnetic stirrer

    • Ice bath

  • Procedure:

    • In a 300-mL round-bottomed flask, dissolve Meldrum's acid in anhydrous dichloromethane.

    • Cool the flask in an ice bath and add anhydrous pyridine with stirring under an argon atmosphere over 10 minutes.

    • To the resulting solution, add a solution of phenylacetyl chloride in anhydrous dichloromethane over a 2-hour period.

    • After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.

    • Dilute the reaction mixture with dichloromethane and pour it into 2 N hydrochloric acid containing crushed ice.

    • Separate the organic phase and extract the aqueous layer with dichloromethane.

    • Combine the organic phases, wash with 2 N hydrochloric acid and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

    • Remove the solvent with a rotary evaporator to yield the acyl Meldrum's acid as a solid.

    • The crude acyl Meldrum's acid can then be used in subsequent reactions, such as refluxing in methanol (B129727) to produce the corresponding β-keto ester.

Malonic Ester Synthesis

The malonic ester synthesis is a classic method for converting alkyl halides into substituted acetic acids by alkylating a malonic ester followed by hydrolysis and decarboxylation.[15][16]

Performance Comparison

The choice of malonate derivative can influence the ease of enolate formation and subsequent alkylation. Potassium malonate salts provide a convenient alternative to using a base to deprotonate a dialkyl malonate.

Malonate DerivativeAlkylating AgentBaseSolventTemp. (°C)TimeYield (%)Reference
Diethyl Malonate 1-BromobutaneK₂CO₃ / 18-crown-6----[17]
Potassium Ethyl Malonate IsobutyleneH₂SO₄EtherRoom Temp.Overnight53-58[1]
Diethyl Malonate Benzyl bromideK₂CO₃ / CTABWaterRoom Temp.--[2]

G cluster_intermediate Intermediates cluster_product Product Malonic_Ester Malonic Ester Enolate Enolate Malonic_Ester->Enolate Base Alkyl_Halide Alkyl Halide (R-X) Alkylated_Ester Alkylated Malonic Ester Alkyl_Halide->Alkylated_Ester Enolate->Alkylated_Ester SN2 Reaction Dicarboxylic_Acid Malonic Acid Derivative Alkylated_Ester->Dicarboxylic_Acid Hydrolysis Acetic_Acid Substituted Acetic Acid Dicarboxylic_Acid->Acetic_Acid Decarboxylation

Caption: Key steps in the malonic ester synthesis pathway.

Experimental Protocols

Synthesis of Monoethyl Malonate from Potassium Ethyl Malonate [1]

  • Materials:

    • Potassium ethyl malonate (0.470 mole)

    • Water (50 mL)

    • Concentrated hydrochloric acid (40 mL)

    • Ether

    • Anhydrous magnesium sulfate

    • Three-necked flask (250 mL) with stirrer, dropping funnel, and thermometer

    • Ice bath

  • Procedure:

    • Charge a 250-mL three-necked flask with potassium ethyl malonate and water.

    • Cool the mixture to 5°C with an ice bath.

    • Add concentrated hydrochloric acid over a 30-minute period while maintaining the temperature below 10°C.

    • Filter the mixture with suction and wash the precipitate of potassium chloride with ether.

    • Separate the aqueous layer of the filtrate and wash it with three portions of ether.

    • Combine the ether solutions and dry them over anhydrous magnesium sulfate.

    • Remove most of the solvent by distillation at atmospheric pressure, and the remainder under reduced pressure to obtain the liquid residue of monoethyl malonate.

Conclusion

The choice of reagent for transformations typically employing this compound depends on several factors including the specific substrate, desired reactivity, and reaction conditions.

  • Dialkyl malonates like diethyl malonate are cost-effective and widely applicable, though they often require a base for deprotonation.

  • Meldrum's acid offers enhanced acidity, enabling reactions under milder conditions, but it is more expensive and can be thermally sensitive.

  • Potassium malonate salts provide a convenient, pre-activated form of the malonate nucleophile, simplifying reaction setup.

  • Cyanoacetic acid and its esters are highly reactive due to the electron-withdrawing nitrile group and are particularly useful in Knoevenagel-type condensations.

For researchers and drug development professionals, understanding the nuances of these reagents is crucial for optimizing synthetic routes, improving yields, and developing efficient and scalable processes. This guide provides a foundational comparison to aid in the selection of the most appropriate malonate derivative for a given synthetic challenge.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Methoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 3-Methoxy-3-oxopropanoic acid, a carboxylic acid derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and promote a culture of safety.

Essential Safety and Hazard Data

Before handling this compound, it is imperative to be aware of its inherent hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.

Hazard ClassificationDescriptionGHS Hazard Statements
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

Step-by-Step Disposal Protocol

The following procedures outline the approved methods for the disposal of this compound. This process emphasizes waste minimization and adherence to safety protocols.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Have an emergency eye wash station and safety shower readily accessible.

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with acidic organic waste. Glass or polyethylene (B3416737) containers are generally suitable.

  • Crucially, do not mix this compound waste with other waste streams , especially bases, oxidizing agents, or cyanides, to prevent violent reactions.

3. Small Quantity In-Lab Neutralization (for dilute aqueous solutions only):

  • This procedure is only suitable for small quantities of dilute, aqueous solutions of this compound that are free from other hazardous contaminants (e.g., heavy metals).

  • Step 1: Dilution. Slowly add the acidic solution to a large volume of cold water with constant stirring.

  • Step 2: Neutralization. While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to the diluted acidic waste. Monitor the pH continuously. Be cautious as this reaction may generate heat and gas.

  • Step 3: Final pH Adjustment. Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.

  • Step 4: Disposal. Once neutralized, the solution may be permissible for drain disposal with copious amounts of running water, subject to local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before any sewer disposal.

4. Disposal of Concentrated or Contaminated Waste:

  • Concentrated this compound, or any amount mixed with other hazardous materials, must be disposed of as hazardous waste.

  • Do not attempt to neutralize concentrated acid in the lab.

  • Securely cap the labeled waste container.

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrange for pickup and disposal by a licensed professional waste disposal company. Your institution's EHS office will manage this process.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_concentrated Is the waste concentrated or contaminated? start->is_concentrated is_small_quantity Is it a small quantity of dilute aqueous solution? is_concentrated->is_small_quantity No licensed_disposal Dispose as hazardous waste via licensed professional service. Contact EHS. is_concentrated->licensed_disposal Yes is_small_quantity->licensed_disposal No in_lab_neutralization Perform in-lab neutralization. is_small_quantity->in_lab_neutralization Yes end End licensed_disposal->end check_local_reg Consult EHS and local regulations for sewer disposal. in_lab_neutralization->check_local_reg check_local_reg->licensed_disposal Not Permitted sewer_disposal Dispose down the drain with copious water. check_local_reg->sewer_disposal Permitted sewer_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3-Methoxy-3-oxopropanoic acid (CAS No. 16695-14-0), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and ensure compliance.

Also known as Methyl hydrogen malonate, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these potential hazards.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound.

Protection TypeRequired EquipmentSpecifications and Remarks
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
Eye and Face Protection Safety Goggles or GlassesWear safety glasses with side shields or goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-resistant GlovesWear suitable protective gloves.[1][4] Specific glove material should be chosen based on the breakthrough time and permeation rate for the substance at your workplace.
Laboratory ClothingWear a lab coat or other suitable protective clothing to prevent skin contact.[1][4]
Respiratory Protection NIOSH/MSHA Approved RespiratorIf exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][5] This is particularly important if working outside of a fume hood is unavoidable.

Operational Plan: A Step-by-Step Protocol for Safe Handling

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify that an eyewash station and safety shower are readily accessible.[6]

  • Don all required PPE as detailed in the table above.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

2. Handling and Use:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Avoid contact with skin and eyes.[6]

  • Do not breathe vapors or mists.

  • Use only non-sparking tools and take precautionary measures against static discharge, especially if flammable solvents are present.[5]

  • Avoid conditions that could lead to combustion, such as heat, flames, and sparks.[4] Keep away from oxidizing agents.[4]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation persists.[4]

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][6] Seek medical attention.[4]

  • In case of ingestion: Wash out the mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[7]

  • The container must be clearly marked with the words "HAZARDOUS WASTE" and list all chemical constituents with their approximate percentages.[7]

  • Keep the waste container tightly closed except when adding waste.[7][8]

2. Waste Storage:

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[8]

  • Ensure proper segregation of incompatible waste streams. For instance, acidic waste should be stored separately from basic and reactive wastes.[8]

3. Final Disposal:

  • Disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical down the drain or in the regular trash.[4]

Note on Neutralization: For small spills or residual amounts on glassware, neutralization may be an option prior to final cleaning. A weak base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, can be used to neutralize the acidic compound. Always monitor the pH to ensure complete neutralization (a pH between 6 and 8 is generally considered neutral). This procedure should be carried out in a fume hood with appropriate PPE. The neutralized solution should still be disposed of as hazardous waste unless your institution's EHS guidelines permit drain disposal for neutralized solutions of this specific chemical.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.